Trityl candesartan cilexetil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQWFWIPOOTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308612 | |
| Record name | Trityl candesartan cilexetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170791-09-0 | |
| Record name | Trityl candesartan cilexetil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170791-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trityl candesartan cilexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170791090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trityl candesartan cilexetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITYL CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trityl candesartan cilexetil synthesis pathway
An In-Depth Technical Guide to the Synthesis of Trityl Candesartan Cilexetil
Introduction
Candesartan cilexetil is a potent, long-acting, and selective angiotensin II type 1 (AT₁) receptor antagonist used in the treatment of hypertension and heart failure.[1] The synthesis of this complex molecule often involves the use of protecting groups to prevent unwanted side reactions. One crucial intermediate in several established synthetic routes is this compound. The trityl (triphenylmethyl) group is employed to protect the acidic tetrazole ring during the esterification step. This guide provides a detailed overview of the core synthesis pathway focusing on the formation of this compound and its subsequent conversion to the final active pharmaceutical ingredient (API), candesartan cilexetil.
Core Synthesis Pathway
The synthesis of candesartan cilexetil via the trityl-protected intermediate can be broadly divided into two principal stages:
-
Formation of this compound : This step involves the alkylation of the trityl-protected candesartan with a cilexetil halide.
-
Deprotection (Detritylation) : The final step is the removal of the trityl group to yield candesartan cilexetil.
The overall workflow is a strategic process designed to ensure high yield and purity of the final product. The trityl group provides essential protection for the tetrazole moiety, which would otherwise interfere with the esterification process.[2]
Caption: Overall synthesis workflow from Trityl Candesartan to Candesartan Cilexetil.
Synthesis of this compound
The formation of this compound is achieved by reacting trityl candesartan with a cilexetil halide, most commonly cyclohexyl 1-chloroethyl carbonate (cilexetil chloride), in the presence of a base.[3]
Experimental Protocol
Method 1: Alkylation in a Low Boiling Solvent (Acetonitrile) [3]
-
Suspend trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), and potassium carbonate (0.81 g, 5.86 mmol) in acetonitrile (19 g).
-
Stir the suspension at 40°C for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the acetonitrile under reduced pressure (10 mbar) at 30-35°C.
-
To the resulting residue, add water (20 ml) and ethyl acetate (30 ml).
-
Separate the aqueous layer and extract it twice more with ethyl acetate (20 ml each).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent to yield the crude product.
-
Triturate the crude product with hexane (30 ml) at 25-27°C for 3 hours.
-
Filter the solids, wash with hexane, and dry under reduced pressure to give cilexetil trityl candesartan.
Method 2: Alkylation with Phase Transfer Catalyst (PTC) [3]
-
Prepare a suspension of trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), potassium carbonate (1.22 g, 8.83 mmol), and tetrabutylammonium hydrogen sulfate (0.2 g) in toluene (20 ml).
-
Stir the mixture at 50-55°C for about 8.5 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the collected salts with toluene.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the product.
Quantitative Data Summary: Synthesis of this compound
| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Method 1 | Trityl Candesartan | Cilexetil chloride, K₂CO₃ | Acetonitrile | 40 | 8 | 84.8 | 94.64 | [3] |
| Method 2 | Trityl Candesartan | Cilexetil chloride, K₂CO₃, PTC | Toluene | 50-55 | 8.5 | N/A | N/A | [3] |
Deprotection of this compound
The final step in the synthesis is the cleavage of the trityl protecting group to furnish candesartan cilexetil. This can be accomplished under acidic conditions or by heating in a protic solvent system. The choice of method impacts the purity and yield of the final product, as harsh acidic conditions can sometimes lead to the formation of impurities.[2]
Experimental Protocols
Method 1: Deprotection using Formic Acid [3]
-
Dissolve this compound (30.0 g, 0.035 mol) in a mixture of toluene (180 ml) and methanol (180 ml).
-
Add formic acid (1.6 g, 0.035 mol) to the solution.
-
Heat the solution to reflux for approximately 10 hours, monitoring the reaction by HPLC.
-
Once complete, reduce the solution volume by evaporation under reduced pressure (30 mbar) at 55-60°C to obtain a viscous oil.
-
Dissolve the oil in a toluene:methanol mixture (65.7g : 7.3 g).
-
Stir the solution at 0-5°C to induce crystallization and hold at 2-8°C for 20 hours.
-
Collect the precipitated solids by filtration, wash with a cold toluene/methanol mixture, and dry under reduced pressure.
Method 2: Deprotection without Acid (Thermal Cleavage) [3]
-
Dissolve this compound (20 g, 23 mmol) in toluene (120 ml) at 60°C.
-
Add methanol (120 ml) to the solution.
-
Heat the mixture in an oil bath at approximately 75°C to 80°C for about 13 hours.
-
Cool the solution to 0-5°C and stir for 2 hours to allow for crystallization.
-
Collect the solids by filtration, wash with cold methanol, and dry to yield candesartan cilexetil.
Method 3: Deprotection using Zinc Chloride [4]
-
Prepare a mixture of this compound (0.43 g, 0.5 mmol), methanol (15 ml), zinc chloride (0.05 g, 0.37 mmol), and water (0.4 ml).
-
Stir the mixture at reflux temperature for 2.5 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, cool the mixture to room temperature and neutralize to a pH of ~6.1 with a saturated solution of NaHCO₃.
-
Evaporate the methanol and add ethyl acetate (15 ml) and water (10 ml) for extraction.
Quantitative Data Summary: Deprotection to Candesartan Cilexetil
| Method | Starting Material | Reagents/Conditions | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Method 1 | This compound | Formic Acid | Toluene, Methanol | Reflux (55-60) | 10 | 78.6 | N/A | [3][5] |
| Method 2 | This compound | Heat (no acid) | Toluene, Methanol | 75-80 | 13 | 88.5 | N/A | [3] |
| Method 3 | This compound | ZnCl₂, Water | Methanol | Reflux | 2.5 | N/A | 75.5 | [4] |
Conclusion
The synthesis involving this compound is a robust and widely documented pathway for producing candesartan cilexetil. The alkylation of trityl candesartan followed by a carefully controlled deprotection step allows for the efficient production of the final API. The choice of reagents and reaction conditions, particularly for the detritylation step, is critical for maximizing yield and achieving the high purity required for pharmaceutical applications. The methods presented here, derived from established literature, offer researchers and drug development professionals a solid foundation for process optimization and scale-up.
References
- 1. Candesartan Cilexetil | Manasa Life Sciences [manasalifesciences.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 5. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of Trityl Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl candesartan cilexetil, systematically named 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, is a key intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan Cilexetil.[1] It is also classified as impurity H of Candesartan Cilexetil in the European Pharmacopoeia.[1] The trityl group serves as a protecting group for the tetrazole moiety during the synthesis of Candesartan Cilexetil. This guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, tailored for professionals in the field of pharmaceutical sciences.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₂H₄₈N₆O₆ | [3][4] |
| Molecular Weight | 852.97 g/mol | [4] |
| CAS Number | 170791-09-0 | [3] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 176-178 °C (decomposes) | [5] |
| Solubility | Soluble in organic solvents such as toluene, acetonitrile, and dichloromethane. | |
| Storage | Store at 2°C - 8°C | [4] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a crucial step in the overall production of Candesartan Cilexetil. The process involves the protection of the tetrazole ring of candesartan with a trityl group, followed by esterification.
Synthesis of this compound
The synthesis of this compound is typically achieved by reacting Trityl candesartan with a cilexetil halide, such as 1-chloroethyl cyclohexyl carbonate, in the presence of a base and an organic solvent.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized representation from patent literature and may require optimization.
-
Reaction Setup: In a suitable reaction vessel, suspend trityl candesartan (1 equivalent) in a low boiling point organic solvent such as acetonitrile.
-
Addition of Reagents: Add a base, for example, potassium carbonate (2 equivalents), to the suspension. Subsequently, add a cilexetil halide like cilexetil chloride (2 equivalents).
-
Reaction Conditions: Stir the mixture at a temperature of approximately 40°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. To the resulting residue, add water and a water-immiscible organic solvent like ethyl acetate.
-
Extraction and Purification: Separate the organic layer. The aqueous layer can be further extracted with the same organic solvent. Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Deprotection to Candesartan Cilexetil
The trityl group is removed under acidic conditions to yield the final product, Candesartan Cilexetil.
Reaction Scheme:
Figure 2: Deprotection of this compound.
Experimental Protocol: Deprotection of this compound
This protocol is a synthesized representation from patent literature and may require optimization.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of organic solvents, such as toluene and methanol.
-
Addition of Acid: Add an organic acid, for instance, formic acid (1 equivalent), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours (e.g., 10 hours).
-
Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, reduce the volume of the solution by evaporation under reduced pressure to obtain a viscous oil.
-
Crystallization and Isolation: Dissolve the oil in a suitable solvent mixture (e.g., toluene and methanol) and cool to induce crystallization. The resulting solid, Candesartan Cilexetil, can then be isolated by filtration.
Analytical Methodology
The analysis of this compound is crucial for quality control during the synthesis of Candesartan Cilexetil. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantification of this compound and other related impurities.
Typical HPLC Parameters:
| Parameter | Description |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). |
| Detection | UV detection at a specified wavelength. |
| Flow Rate | Typically around 1.0 mL/min. |
| Injection Volume | Standardized volume for all samples and standards. |
Experimental Workflow for HPLC Analysis:
Figure 3: A typical workflow for the HPLC analysis of this compound.
Spectral Data
Detailed spectral data is essential for the unambiguous identification and characterization of this compound.
Predicted Spectral Data:
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons from the trityl, biphenyl, and benzimidazole moieties. - Signals for the ethoxy group (triplet and quartet). - Protons of the cilexetil ester group, including the cyclohexyl ring. - Methylene protons connecting the biphenyl and benzimidazole rings. |
| ¹³C NMR | - Carbon signals corresponding to the aromatic rings. - Carbonyl carbons from the ester groups. - Aliphatic carbons from the ethoxy, cilexetil, and cyclohexyl groups. |
| Mass Spectrometry | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. - Characteristic fragmentation patterns, including the loss of the trityl group. |
| Infrared (IR) Spectroscopy | - C=O stretching vibrations from the ester groups. - C-O stretching vibrations. - Aromatic C-H and C=C stretching vibrations. |
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of this compound. The information presented, including the structured data tables, detailed experimental protocols, and process diagrams, is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and manufacturing of Candesartan Cilexetil. A thorough understanding of this key intermediate is paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient.
References
- 1. This compound | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.usp.org [store.usp.org]
- 3. Candesartan cilexetil | 145040-37-5 [chemicalbook.com]
- 4. drugfuture.com [drugfuture.com]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Trityl Candesartan Cilexetil: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthesis, impurity profiling, and degradation pathways of trityl candesartan cilexetil, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, candesartan cilexetil. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing complex chemical transformations.
Synthesis of this compound and Deprotection to Candesartan Cilexetil
The synthesis of candesartan cilexetil typically involves the protection of the tetrazole group of candesartan with a trityl group, followed by esterification and subsequent deprotection. The trityl group serves to prevent side reactions during the esterification step.
Synthesis of Cilexetil Trityl Candesartan
A common method for the synthesis of this compound involves the reaction of trityl candesartan with a cilexetil halide in the presence of a base.[1]
Experimental Protocol:
A suspension of trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), potassium carbonate (1.22 g, 8.83 mmol), and optionally a phase transfer catalyst like tetrabutylammonium hydrogensulfate (0.2 g) in a low boiling organic solvent such as toluene (20 ml) is stirred at 50°C to 55°C for approximately 8.5 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the crude product. Trituration with hexane can be employed for purification.
Quantitative Data: Synthesis Yield
| Product | Yield | Purity (by HPLC) | Reference |
| Cilexetil Trityl Candesartan | 84.8% | 94.64% | [2] |
Deprotection of this compound
The removal of the trityl protecting group is a critical final step in the synthesis of candesartan cilexetil. This is typically achieved under acidic conditions.
Experimental Protocols:
-
Method 1: Using Formic Acid A solution of this compound (1.0 g, 1.18 mmol) is dissolved in toluene (10 ml) at 50°C to 55°C. Formic acid (1.1 g, 23.88 mmol) and methanol (6 ml) are added, and the solution is heated at 50°C to 55°C for about 7 hours.[2] The reaction mixture is then cooled, the pH is adjusted to 6.4 with 1 N NaOH, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and evaporated to yield the product.[2]
-
Method 2: Using Hydrochloric Acid in Methanol this compound (10.0 kg, 11.72 mol) is dissolved in distilled methylene chloride (58.8 kg). Pre-frozen methanol (75 kg) is added to lower the temperature to -14°C. A pre-frozen 7% HCl in methanol solution (34.5 kg) is then added, maintaining the temperature between -12°C and -13°C. The reaction is monitored by TLC and typically proceeds for 3 hours.[3] After completion, the reaction is quenched with 6% aqueous ammonia to adjust the pH of the organic layer to 5.5. Water is added, and the organic layer is separated, dried, and concentrated to obtain the crude product, which can be further purified by crystallization from anhydrous ethyl ether.[3]
-
Method 3: Using an Insoluble Weak Acid In a 1L reaction flask, dichloromethane (409.2 mL), this compound (42.6 g, 0.050 mol), anhydrous methanol (136.4 mL), and montmorillonite (13.6 g) are added sequentially. The mixture is heated to reflux at 38-42°C for 4-24 hours, with the reaction progress monitored by HPLC until the this compound content is less than 2.0%.[4] The reaction mixture is then filtered, and the filtrate is washed with water and dilute HCl to isolate the product.[4]
Quantitative Data: Deprotection Yield
| Deprotection Method | Yield | Reference |
| HCl in Methanol | 98% | [3] |
Synthesis and Deprotection Pathway
Caption: Synthesis of Candesartan Cilexetil via Trityl Intermediate.
Impurity Profiling and Degradation Studies
Understanding the impurity profile and degradation pathways of candesartan cilexetil is crucial for ensuring its quality, safety, and efficacy. Stress degradation studies are performed under various conditions to identify potential degradation products.
Stress Degradation Studies
Candesartan cilexetil has been subjected to forced degradation under conditions of hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][5]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: The drug product is subjected to 0.5 N Hydrochloric acid at room temperature for 2 hours.[6]
-
Base Hydrolysis: The drug product is subjected to 0.5 N Sodium hydroxide at room temperature for 2 hours.[6]
-
Neutral Hydrolysis: The drug product is subjected to water at 50°C for 16 hours.[6]
-
Oxidation: The study is performed with a 10% hydrogen peroxide solution at 25°C for 16 hours.[6]
-
Thermal Degradation: The drug is exposed to dry heat.
-
Photolytic Degradation: The drug is exposed to UV light.
Quantitative Data: Stress Degradation of Candesartan Cilexetil
| Stress Condition | Degradation (%) | Reference |
| Acidic (5N HCl) | 30.22% | [5] |
| Alkaline (5N NaOH) | 17.85% | [5] |
| Hydrolytic | 58.12% | [5] |
| Thermal | 16.23% | [5] |
| Photolytic | 7.53% | [5] |
| UV Degradation | 8.32% | [5] |
Studies have shown that candesartan cilexetil is particularly susceptible to hydrolysis, especially under neutral conditions, and also degrades significantly under photolytic conditions.[1] It is relatively stable to oxidative and thermal stress.[1] A total of eight degradation products have been identified under various stress conditions.[1]
Degradation Pathways
Caption: Major Degradation Pathways of Candesartan Cilexetil.
Impurity Identification and Analytical Methods
A variety of analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UPLC) coupled with mass spectrometry (MS), are employed for the separation and identification of process-related impurities and degradation products.
Commonly Identified Impurities:
-
Desethyl Candesartan Cilexetil
-
1N-Ethyl Candesartan Cilexetil
-
2N-Ethyl Candesartan Cilexetil
-
1N-Ethyl Oxo Candesartan Cilexetil
-
2N-Ethyl Oxo Candesartan Cilexetil
-
Trityl Alcohol
-
Triphenylmethyl Methyl Ether
Analytical Method Parameters
A validated UPLC method has been developed for the determination of candesartan cilexetil impurities.[6]
Experimental Protocol for UPLC Analysis:
-
System: Waters Acquity UPLC system
-
Column: BEH Shield RP18
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid
-
Mobile Phase B: 95% acetonitrile with 5% Milli Q Water
-
Elution: Gradient
-
Detection: UV at 254 nm and 210 nm
-
Run Time: 20 minutes
Quantitative Data: Analytical Method Parameters
| Parameter | Value | Reference |
| Column | Waters Acquity BEH Shield RP18 | [6] |
| Mobile Phase | A: 0.01 M phosphate buffer (pH 3.0)B: 95% Acetonitrile: 5% Water | [6] |
| Detection Wavelengths | 254 nm and 210 nm | [6] |
| Linearity Range | Limit of Quantification to 2 µg/mL (r² ≥ 0.999) | [6] |
| Precision (%RSD) | <15% (n=6) | [6] |
Analytical Workflow for Impurity Profiling
Caption: Workflow for UPLC-based Impurity Profiling.
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound and its conversion to candesartan cilexetil, along with a comprehensive analysis of its impurity profile and degradation pathways. The presented quantitative data, experimental protocols, and visual diagrams offer a valuable resource for professionals in the pharmaceutical industry. A thorough understanding of these aspects is essential for the development of robust manufacturing processes and ensuring the quality and stability of the final drug product.
References
- 1. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 3. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 4. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 5. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Trityl Candesartan Cilexetil: A Comprehensive Technical Guide for Pharmaceutical Intermediates
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl candesartan cilexetil, a pivotal pharmaceutical intermediate, plays a crucial role in the synthesis of Candesartan Cilexetil, a potent and widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension and congestive heart failure.[1] The trityl protecting group serves a strategic function during the synthesis, ensuring the selective reaction at other parts of the molecule before its removal in the final stages of forming the active pharmaceutical ingredient (API).[1] This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, purification, and analysis, with a focus on detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the protection of the tetrazole group of candesartan with a trityl group, followed by esterification. The following diagram illustrates a typical synthetic workflow.
Experimental Protocol: Synthesis of Trityl Candesartan
A common method for the synthesis of trityl candesartan involves the reaction of candesartan with trityl chloride in the presence of a base.
Materials:
-
Candesartan
-
Trityl chloride
-
Triethylamine
-
Dichloromethane
Procedure:
-
Suspend candesartan in dichloromethane.
-
Add triethylamine to the suspension and stir until the candesartan dissolves completely.
-
To the resulting solution, add triphenyl chloromethane (trityl chloride).
-
Control the reaction temperature between 25-35 °C and monitor the reaction progress by HPLC until the candesartan content is less than 1.0%.
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer and dry it under reduced pressure.
-
Crystallize the product from anhydrous ethanol to obtain trityl candesartan.
| Parameter | Value | Reference |
| Yield | 78.2% | [2] |
| Purity (HPLC) | 97.5% | [2] |
Purification of this compound
Purification of the crude this compound is critical to ensure the quality of the final API. Recrystallization is a commonly employed technique.
Experimental Protocol: Recrystallization
Materials:
-
Crude Trityl Candesartan intermediate
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
Dissolve the crude trityl candesartan intermediate in a minimal amount of hot ethyl acetate.
-
Slowly add diethyl ether to the solution until turbidity is observed.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the purified product under vacuum.
| Parameter | Value | Reference |
| Recrystallization Solvents | Ethyl acetate/Ether | [3] |
| Yield | 54.2% (overall) | [3] |
Deprotection to Candesartan Cilexetil
The final step in the synthesis of candesartan cilexetil involves the removal of the trityl protecting group from this compound. This is typically achieved under acidic conditions or through heating in a protic solvent.
Experimental Protocol: Acidic Deprotection
Materials:
-
This compound
-
Toluene
-
Methanol
-
Formic acid
-
1N Sodium hydroxide
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
Dissolve this compound (1.0 g) in toluene (10 ml) at 50-55°C.
-
Add formic acid (1.1 g) and methanol (6 ml).
-
Heat the solution to 50-55°C for approximately 7 hours.
-
Cool the reaction mixture to 20-25°C and adjust the pH to 6.4 with 1N NaOH.
-
Extract the product with ethyl acetate (3 x 20 ml).
-
Combine the organic layers, wash with brine (2 x 10 ml), and dry over sodium sulfate.
-
Evaporate the solvent to yield the product.
| Parameter | Value | Reference |
| Starting Material | 1.0 g | [4] |
| Reaction Time | ~7 hours | [4] |
| Yield | Semi-solid mass (0.79 g) | [4] |
Experimental Protocol: Deprotection without Acid
Materials:
-
This compound
-
Toluene
-
Methanol
-
Water
Procedure:
-
A mixture of this compound (20 g), toluene (60 ml), methanol (60 ml), and water (1 ml) is gently refluxed for about 12 hours.
-
Monitor the reaction by HPLC.
-
Reduce the solution volume by evaporation under reduced pressure (30 mbar) at a temperature of about 55-60°C to obtain a viscous oil of candesartan cilexetil.
| Parameter | Value | Reference |
| Starting Material | 20 g | [4] |
| Reaction Time | ~12 hours | [4] |
| Purity (HPLC) | >99% | [5] |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and the final candesartan cilexetil product.
HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 | Hypersil ODS C-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M phosphate buffer (pH 3.0 with Orthophosphoric acid) | 0.05 M KH2PO4 buffer |
| Mobile Phase B | 95% acetonitrile with 5% Milli Q Water | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (65:35, B:A) |
| Flow Rate | - | 1.5 ml/min |
| Detection | UV at 254 nm and 210 nm | UV |
| Run Time | 20 min | - |
| Reference | [6] | [7] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Candesartan, the active metabolite of candesartan cilexetil, exerts its therapeutic effect by blocking the angiotensin II type 1 (AT1) receptor within the Renin-Angiotensin-Aldosterone System (RAAS). This system is a critical regulator of blood pressure and fluid balance.
The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure.[8] Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to AT1 receptors, leading to vasoconstriction and the release of aldosterone from the adrenal cortex, which in turn increases sodium and water retention.[8][9] Both of these effects contribute to an increase in blood pressure. Candesartan competitively blocks the AT1 receptor, thereby inhibiting the actions of angiotensin II and leading to a reduction in blood pressure.
Conclusion
This compound is a critical intermediate in the efficient and large-scale synthesis of the antihypertensive drug candesartan cilexetil. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and efficacy of the final pharmaceutical product. The detailed protocols and data presented in this guide offer a valuable resource for scientists and researchers involved in the development and manufacturing of this important therapeutic agent. The strategic use of the trityl protecting group exemplifies a key principle in modern pharmaceutical chemistry, enabling complex molecular architectures to be assembled with high precision and yield.
References
- 1. nbinno.com [nbinno.com]
- 2. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 3. CN101323610A - New method for preparing this compound intermediate - Google Patents [patents.google.com]
- 4. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 5. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
CAS number and molecular structure of Trityl candesartan cilexetil.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trityl candesartan cilexetil, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan cilexetil. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the production of the active pharmaceutical ingredient.
Chemical Identity and Properties
This compound is primarily known as a protected form of candesartan cilexetil, used during synthesis to ensure the correct molecular structure of the final drug product. The trityl group serves as a protecting group for the tetrazole moiety.[1]
The fundamental identifiers and molecular properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 170791-09-0 | [2][3][4] |
| Molecular Formula | C₅₂H₄₈N₆O₆ | [2][5] |
| Molecular Weight | 852.97 g/mol | [5] |
| IUPAC Name | 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | [2] |
| Synonyms | Candesartan cilexetil impurity H, N-Trityl candesartan cilexetil | [2] |
The physical and chemical characteristics of this intermediate are crucial for its handling, storage, and use in manufacturing processes.
| Property | Value | Reference |
| Appearance | White to off-white powder | [3][6] |
| Purity | Typically ≥99% | [3] |
| Storage | Store at 2°C - 8°C in a closed container | [3] |
| Solubility | Practically insoluble in water, sparingly soluble in methanol | [6] |
Role in Synthesis and Experimental Protocols
This compound is a critical intermediate in the manufacturing of candesartan cilexetil. Its synthesis involves the reaction of trityl candesartan with a cilexetil halide. Subsequently, the trityl group is removed (deprotection) to yield the final product.[7]
The overall synthesis workflow can be visualized as follows:
This protocol is based on a patented method for the synthesis of the intermediate.[7]
-
Reaction Setup : Mix trityl candesartan, cilexetil chloride, and potassium carbonate in acetonitrile. A phase transfer catalyst, such as tetrabutylammonium hydrogen sulfate, may optionally be added.
-
Heating : Heat the reaction mixture to the reflux temperature of the solvent (e.g., acetonitrile) or maintain at a temperature between 40°C and 90°C.[7]
-
Reaction Time : Maintain the temperature for approximately 8 to 8.5 hours.[7]
-
Isolation : After the reaction is complete, cool the mixture and isolate the crude product.
-
Purification : Triturate the crude product with a non-polar solvent like hexane for about 3 hours at room temperature (25-27°C).
-
Final Product : Filter the solids, wash with hexane, and dry under reduced pressure to yield this compound.[7]
This protocol describes the removal of the trityl protecting group to yield candesartan cilexetil.[7]
-
Dissolution : Dissolve this compound in a suitable solvent mixture, such as toluene and methanol, at 50-55°C.
-
Acidification : Add an organic acid, such as formic acid, to the solution.
-
Reaction : Heat the solution to 50-55°C for approximately 7 hours to facilitate the cleavage of the trityl group.
-
Neutralization and Extraction : Cool the reaction mixture to room temperature (20-25°C) and adjust the pH to ~6.4 using a base like 1N NaOH. Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying : Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to yield the final product, candesartan cilexetil.[7]
The efficiency of the synthesis and deprotection steps is critical for industrial applications.
| Parameter | Value | Reference |
| Yield (Synthesis) | 84.8% | [7] |
| Purity by HPLC (Synthesis) | 94.64% | [7] |
| Overall Yield (Multi-step) | ~55% (over six steps from a different starting material) | [1] |
| Final Purity by HPLC | 99.1% | [1] |
Mechanism of Action of the Active Drug (Candesartan)
This compound is a non-active intermediate. The therapeutic effect is derived from its deprotected and hydrolyzed form, candesartan . Candesartan cilexetil is a prodrug that is rapidly and completely converted to the active drug, candesartan, by ester hydrolysis during absorption from the gastrointestinal tract.[6][8][9]
Candesartan is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist (blocker). It functions within the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[6][10]
The RAAS Pathway and Candesartan's Point of Intervention:
-
Angiotensin II Production : The liver produces angiotensinogen, which is converted by renin (from the kidneys) into angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into angiotensin II.[6]
-
Angiotensin II Action : Angiotensin II is a powerful vasoconstrictor. It binds to AT₁ receptors on vascular smooth muscle and the adrenal gland. This binding causes blood vessels to narrow and stimulates the adrenal gland to release aldosterone, which promotes sodium and water retention. Both actions increase blood pressure.[6][8]
-
Candesartan's Blockade : Candesartan selectively blocks the binding of angiotensin II to the AT₁ receptor. By doing so, it inhibits vasoconstriction and aldosterone secretion, leading to vasodilation (widening of blood vessels) and a reduction in blood volume, which collectively lower blood pressure.[6][8]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.170791-09-0 Jinan Finer Chemical Co., Ltd China (Mainland) [finerchem.lookchem.com]
- 4. store.usp.org [store.usp.org]
- 5. This compound | 170791-09-0 [chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 8. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]
- 9. Candesartan - Wikipedia [en.wikipedia.org]
- 10. webhome.auburn.edu [webhome.auburn.edu]
A Technical Guide to the Solubility and Stability of Trityl Candesartan Cilexetil and Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Trityl candesartan cilexetil, a key intermediate, and the active pharmaceutical ingredient (API), Candesartan cilexetil. The information is compiled from various scientific and patent literature to support research and development in the pharmaceutical field.
Introduction
Candesartan cilexetil is a potent, long-acting, and selective angiotensin II type 1 (AT₁) receptor antagonist. It is administered orally as a prodrug, candesartan cilexetil, which is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract. The synthesis of candesartan cilexetil often involves the use of a trityl protecting group on the tetrazole moiety of candesartan. The resulting intermediate, this compound, possesses distinct physicochemical properties that are critical to understand for process optimization and control. This guide focuses on the solubility and stability of both this compound and candesartan cilexetil.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₄₈N₆O₆ | [1][2] |
| Molecular Weight | 852.97 g/mol | [1][2] |
| Appearance | White to Off-White Solid/Powder | [3] |
| Melting Point | 176-178°C (decomposes) | [4] |
| Storage | 2-8°C | [5] |
Solubility Characteristics
This compound
Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative solubility information can be inferred from its synthesis and purification procedures described in patent literature.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Process Context | Reference |
| Toluene | Soluble | Used as a reaction and dissolution solvent. | [6] |
| Dichloromethane | Soluble | Used as a reaction solvent. | [7] |
| Methanol | Soluble | Used as a reaction and crystallization solvent. | [6] |
| Ethanol | Soluble | Used for crystallization. | [7] |
| Ethyl Acetate | Soluble | Used for extraction. | [6] |
| Water | Insoluble | Used for washing and in biphasic systems. | [7][8] |
Candesartan Cilexetil
The solubility of candesartan cilexetil has been more extensively studied. It is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high permeability.
Table 2: Quantitative Solubility of Candesartan Cilexetil
| Solvent | Concentration | Temperature | Reference |
| Ethanol | ~3 mg/mL | Not Specified | [9] |
| DMSO | ~30 mg/mL | Not Specified | [9] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | Not Specified | [9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [9] |
| Water | Practically Insoluble | Not Specified | |
| Methanol | Sparingly Soluble | Not Specified | [8] |
Stability Profile
Stability of this compound
The stability of this compound is a critical factor in the synthesis of candesartan cilexetil, as its controlled degradation (deprotection) is a key synthetic step. The trityl group is labile under acidic conditions and elevated temperatures.
Table 3: Stability of this compound under Deprotection Conditions
| Condition | Reagents/Solvents | Temperature | Outcome | Reference |
| Acidic | Formic Acid, Toluene, Methanol | 50-55°C | Deprotection to Candesartan cilexetil | [6] |
| Acidic | Formic Acid, Dichloromethane, Methanol | 25-27°C | Deprotection to Candesartan cilexetil | [6] |
| Thermal | Toluene, Methanol | 70-80°C | Deprotection to Candesartan cilexetil | [6] |
| Thermal (Reflux) | Methanol, Water | Reflux | Deprotection to Candesartan cilexetil | [10] |
| Lewis Acid Catalysis | Zinc Chloride, Methanol, Water | Reflux | Deprotection to Candesartan cilexetil | [11] |
Stability of Candesartan Cilexetil
Forced degradation studies have been performed on candesartan cilexetil to understand its intrinsic stability and to develop stability-indicating analytical methods.
Table 4: Forced Degradation of Candesartan Cilexetil
| Stress Condition | Reagent/Details | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl, Room Temperature, 7 days | Significant Degradation | [12] |
| Base Hydrolysis | 1N NaOH, Room Temperature, 7 days | Significant Degradation | [12] |
| Oxidative | Not specified | Degraded | [12] |
| Thermal | 60°C, 7 days | Degraded | [12] |
| Thermal (in solution) | Not specified | Stable | [13] |
Experimental Protocols
Deprotection of this compound (Acidic Conditions)
Objective: To remove the trityl protecting group from this compound to yield candesartan cilexetil.
Methodology:
-
A solution of this compound (e.g., 1.0 g, 1.18 mmol) is dissolved in toluene (10 mL) at 50-55°C.[6]
-
Formic acid (e.g., 1.1 g, 23.88 mmol) and methanol (6 mL) are added to the solution.[6]
-
The reaction mixture is heated to 50-55°C for approximately 7 hours.[6]
-
The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature (20-25°C).[6]
-
The pH is adjusted to approximately 6.4 with a 1N NaOH solution.[6]
-
The product is extracted with an organic solvent, such as ethyl acetate (3 x 20 mL).[6]
-
The combined organic layers are washed with brine (2 x 10 mL), dried over sodium sulfate, and the solvent is evaporated to yield the crude candesartan cilexetil.[6]
Forced Degradation Study of Candesartan Cilexetil
Objective: To evaluate the stability of candesartan cilexetil under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: A standard stock solution of candesartan cilexetil (e.g., 100 µg/mL) is prepared in a suitable solvent, such as a mixture of methanol and water.[12]
-
Acid Degradation: To the stock solution, 5 mL of 1N HCl is added. The solution is kept at room temperature for seven days and analyzed at 24-hour intervals.[12]
-
Base Degradation: To the stock solution, 5 mL of 1N NaOH is added. The solution is kept at room temperature for seven days and analyzed at 24-hour intervals.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) and stored for a specified period.
-
Thermal Degradation: The bulk drug is exposed to a high temperature (e.g., 60°C) for seven days.[12] A solution of the drug is also refluxed for a set period.
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) and/or sunlight for a defined period.
-
Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of an unstressed standard solution.
Visualizations
Deprotection of this compound
Caption: Deprotection of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Forced Degradation Experimental Workflow.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound and candesartan cilexetil. While quantitative solubility data for the trityl-protected intermediate is limited, its qualitative behavior in various solvents is understood from synthetic procedures. The stability of this compound is primarily defined by its lability under acidic and thermal conditions, which is essential for its conversion to candesartan cilexetil. Candesartan cilexetil, the final API, is a poorly water-soluble compound that exhibits degradation under hydrolytic, oxidative, and thermal stress. A thorough understanding of these characteristics is paramount for the successful development, formulation, and manufacturing of candesartan cilexetil drug products.
References
- 1. This compound | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 170791-09-0 [chemicalbook.com]
- 5. allmpus.com [allmpus.com]
- 6. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 7. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 8. CA2590894A1 - Preparation of crude candesartan cilexetil - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. EP1742938A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 11. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Trityl Protecting Group in the Synthesis of Candesartan Cilexetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan cilexetil, a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension and heart failure.[1][2][3] The synthesis of this complex molecule involves a multi-step process where the strategic use of protecting groups is paramount to achieving high yields and purity. This technical guide focuses on the critical role of the trityl (triphenylmethyl) protecting group in the synthesis of candesartan cilexetil, providing a detailed overview of its application, the associated experimental protocols, and quantitative data to support its efficacy. The trityl group serves as a robust protecting group for the acidic tetrazole moiety, preventing unwanted side reactions during the subsequent esterification step.[3][4]
The Synthetic Pathway: A Trityl-Protected Route
The synthesis of candesartan cilexetil via a trityl-protected intermediate is a well-established and efficient method. The general synthetic workflow involves the protection of the tetrazole ring of candesartan with a trityl group, followed by the esterification of the carboxylic acid with the cilexetil moiety, and culminating in the deprotection of the trityl group to yield the final active pharmaceutical ingredient (API).
Quantitative Data Summary
The use of the trityl protecting group allows for a clean and high-yielding synthesis of candesartan cilexetil. The following tables summarize the quantitative data from various reported experimental protocols.
Table 1: Synthesis of this compound
| Reactants | Base | Solvent | Catalyst (Optional) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Trityl Candesartan, Cilexetil Chloride | Potassium Carbonate | Acetonitrile | - | 40 | 8 | 84.8 | 94.64 | [5] |
| Trityl Candesartan, Cilexetil Chloride | Potassium Carbonate | Toluene | Tetrabutylammonium Hydrogensulfate | 50-55 | 8.5 | - | - | [5] |
| 2-ethoxy-1-[[2'-(N-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl]methyl] benzimidazole -7-carboxylic acid, Cyclohexyl 1-iodoethyl carbonate | Potassium Carbonate | DMF | - | - | - | - | - | [6] |
Table 2: Deprotection of this compound
| Deprotection Method | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Acid-free (Methanolysis) | Toluene, Methanol | 70 | 19 | 88.5 | - | [5] |
| Acid-free (Methanolysis) | Toluene, Methanol, Water | Reflux | 12 | 90.5 | 99.32 | [5] |
| Acid-free (Methanolysis) | Toluene, Methanol, Water | Reflux | 10 | - | - | [5] |
| Formic Acid | Toluene, Methanol | 50-55 | 7 | - | - | [5] |
| Trifluoroacetic Acid | Toluene, Methanol | 20-25 | 1 | 78.6 | - | [5] |
| Methanesulfonic Acid | Dichloromethane, Methanol | 25-27 | 4 | 67.2 | 97.90 | [5] |
| Hydrochloric Acid | Methanol | - | - | - | - | [7] |
| Lewis Acid (ZnCl₂) | Methanol, Methylene Chloride | Reflux | 5 | - | 76.3 | [7] |
| Inorganic Acid | - | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of trityl candesartan with cilexetil chloride.
Materials:
-
Trityl candesartan
-
Cilexetil chloride
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
A suspension of trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), and potassium carbonate (0.81 g, 5.86 mmol) in acetonitrile (19 g) is prepared.[5]
-
The mixture is stirred at 40°C for approximately 8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the acetonitrile is removed under reduced pressure (10 mbar) at 30-35°C.[5]
-
The residue is partitioned between water (20 ml) and ethyl acetate (30 ml).[5]
-
The aqueous layer is separated and extracted twice with ethyl acetate (20 ml each).[5]
-
The combined organic layers are dried and concentrated to yield this compound.[5]
Protocol 2: Deprotection of this compound (Acid-Free)
This protocol details the removal of the trityl group under neutral conditions, minimizing the formation of impurities.[1]
Materials:
-
This compound
-
Toluene
-
Methanol
-
Water
Procedure:
-
A mixture of this compound (20 g, 23.45 mmol), toluene (60 ml), methanol (60 ml), and water (1 ml) is gently refluxed for approximately 12 hours.[5] The reaction is monitored by High-Performance Liquid Chromatography (HPLC).[5]
-
After the reaction is complete, the solution volume is reduced by evaporation under reduced pressure (30 mbar) at a temperature of about 55-60°C to obtain an oily residue of candesartan cilexetil.[5]
-
The crude product can be further purified by crystallization.
Discussion
The trityl group is an ideal protecting group for the tetrazole moiety in candesartan synthesis for several reasons. Its bulky nature effectively shields the acidic proton, preventing its participation in undesired reactions during the esterification of the carboxylic acid. Furthermore, the trityl group can be cleaved under relatively mild conditions, both acidic and neutral, which helps to preserve the integrity of the final product and minimize the formation of impurities.[1] The acid-free deprotection method, in particular, is advantageous as it avoids the formation of the 2-hydroxy-benzimidazole impurity, which can be challenging to separate from the final product.[1]
The choice of deprotection method can significantly impact the yield and purity of the final candesartan cilexetil. While acidic conditions can be effective, they may lead to the degradation of the product. The acid-free methanolysis approach, often carried out in a mixture of toluene and methanol, offers a cleaner conversion to the desired product.[5] The addition of a small amount of water has been shown to facilitate the reaction.
Conclusion
The use of a trityl protecting group is a cornerstone of an efficient and high-yielding synthesis of candesartan cilexetil. This technical guide has provided a comprehensive overview of the role of the trityl group, supported by quantitative data and detailed experimental protocols. By carefully selecting the protection and deprotection strategies, researchers and drug development professionals can optimize the synthesis of this vital antihypertensive agent, ensuring high purity and yield. The methodologies presented here offer a solid foundation for the process development and scale-up of candesartan cilexetil production.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
Methodological & Application
Application Note: A Validated HPLC Method for the Analysis of Trityl Candesartan Cilexetil and Other Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candesartan cilexetil is a prodrug that is converted to its active form, candesartan, in the body. It is a selective AT1 subtype angiotensin II receptor antagonist used in the treatment of hypertension. During the synthesis of candesartan cilexetil, several process-related impurities and degradation products can arise. One critical impurity is Trityl candesartan cilexetil, a precursor in some synthetic routes. The presence and quantity of these impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and other related impurities in candesartan cilexetil drug substances and products.
Methodology
A selective, specific, and sensitive reversed-phase HPLC method was developed and validated for the determination of candesartan cilexetil and its impurities. The chromatographic separation was optimized to ensure baseline resolution of all relevant peaks.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Instrument | Waters Acquity UPLC system or equivalent |
| Column | Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm or equivalent C18 column |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile:Water (95:5, v/v) |
| Gradient Elution | See Gradient Program Table below |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm for Candesartan Cilexetil and most impurities; 210 nm for Trityl Alcohol and MTE Impurity[1][2] |
| Injection Volume | 5 µL |
| Run Time | 20 minutes[1][2] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 45 | 55 |
| 15 | 10 | 90 |
| 20 | 0 | 100 |
Sample Preparation
-
Standard Solution: A stock solution of candesartan cilexetil and its impurities, including this compound, is prepared in a suitable diluent (e.g., acetonitrile or a mixture of acetonitrile and water). Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Solution (Tablets): An accurately weighed portion of powdered tablets, equivalent to a specific amount of candesartan cilexetil, is transferred to a volumetric flask. A suitable diluent is added, and the flask is sonicated to ensure complete dissolution of the active ingredient. The solution is then diluted to the final volume with the diluent and filtered through a 0.45 µm syringe filter before injection.[3]
Experimental Protocols
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0[3] |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Summary of Results |
| Specificity | The method demonstrated good resolution between candesartan cilexetil and its impurities, including this compound. No interference was observed from the placebo.[1][4] |
| Linearity (r²) | ≥ 0.999 for all analytes over the concentration range of LOQ to 2 µg/mL.[1][2] |
| Accuracy (% Recovery) | Within 98-102% for all impurities. |
| Precision (% RSD) | Intra-day and inter-day precision were found to be less than 2%. |
| LOD & LOQ | The method demonstrated adequate sensitivity with low LOD and LOQ values for all impurities. |
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, candesartan cilexetil was subjected to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress.[4] The method was able to effectively separate the degradation products from the main peak and other impurities.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.
Logical Relationship of HPLC System Components
Caption: A diagram showing the interconnected components of a typical HPLC system.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. scispace.com [scispace.com]
Application Note: Structural Characterization of Trityl Candesartan Cilexetil using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Trityl candesartan cilexetil is a critical intermediate in the synthesis of Candesartan cilexetil, a potent angiotensin II receptor antagonist used for treating hypertension.[1][2] The trityl (triphenylmethyl) group serves as a protecting group for the tetrazole moiety during the synthesis, preventing side reactions and enabling higher yields and purity of the final active pharmaceutical ingredient (API).[1] Accurate structural characterization and purity assessment of this intermediate are paramount to ensure the quality and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of this compound. This note provides a detailed protocol and data interpretation guide for its characterization using 1H and 13C NMR.
Principle NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows for the differentiation of atoms within a molecule. By analyzing the chemical shifts, signal integrations (for ¹H NMR), and spin-spin coupling patterns, one can deduce the molecular structure, confirm the presence of key functional groups, and assess the purity of the sample. For complex molecules like this compound, 2D NMR techniques such as HSQC can be employed for more precise assignments.[3][4]
Experimental Protocol
This section details the methodology for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Materials and Equipment
-
Sample: this compound
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tubes, volumetric flasks, micropipettes, vortex mixer, NMR spectrometer (e.g., 500 MHz).[5]
2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.
-
Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS (0 ppm).
Caption: General workflow for NMR sample preparation and analysis.
Data Interpretation and Results
The structure of this compound contains several distinct chemical moieties, each giving rise to characteristic signals in the NMR spectra. The following tables summarize the expected chemical shifts based on data from closely related structures and known values for the trityl group.[5]
Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.7 | m | 2H | Aromatic (Benzimidazole) |
| ~7.0 - 7.5 | m | ~23H | Aromatic (Trityl, Biphenyl, Benzimidazole) |
| ~6.9 | q | 1H | -O-CH(CH₃)-O- |
| ~5.6 | d | 2H | N-CH₂-Ar |
| ~4.6 | q | 2H | -O-CH₂-CH₃ |
| ~4.4 | m | 1H | Cyclohexyl C1-H |
| ~1.9 - 1.2 | m | ~16H | Cyclohexyl, -O-CH(CH₃)-O-, -O-CH₂-CH₃ |
Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~164.0 | C=O (Carboxylate) |
| ~158.8 | C=N (Benzimidazole) |
| ~152.5 | C=O (Carbonate) |
| ~142.1 - 122.9 | Aromatic (Trityl, Biphenyl, Benzimidazole, Tetrazole) |
| ~91.8 | Trityl Quaternary Carbon |
| ~77.4 | Cyclohexyl C1 |
| ~66.8 | -O-CH₂-CH₃ |
| ~46.9 | N-CH₂-Ar |
| ~31.3 - 23.4 | Cyclohexyl |
| ~19.5 | -O-CH(CH₃)-O- |
| ~14.6 | -O-CH₂-CH₃ |
Note: The chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
References
- 1. nbinno.com [nbinno.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Heteronuclear Two-Dimensional NMR for Quantification of Candesartan Cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
Application Note: Purification of Trityl Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl candesartan cilexetil is a key intermediate in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used in the management of hypertension. The purity of this intermediate is critical as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This document outlines two effective methods for the purification of crude this compound: crystallization and column chromatography. These protocols are designed to yield a high-purity product suitable for subsequent deprotection to Candesartan Cilexetil.
Data Presentation
The following table summarizes the typical outcomes for the described purification methods. The data is compiled from literature on the purification of closely related intermediates in the Candesartan Cilexetil synthesis pathway.
| Purification Method | Key Parameters | Typical Purity (by HPLC) | Typical Yield |
| Crystallization | Solvent System: Dichloromethane/Anhydrous Ethanol | > 97.5% | 85-90% |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane Gradient | > 98% | 75-85% |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is based on the principle of dissolving the crude this compound in a suitable solvent and then inducing precipitation by adding an anti-solvent.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Anhydrous Ethanol
-
Büchner funnel and flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature. Stir until all the solid has dissolved.
-
Precipitation: Slowly add anhydrous ethanol (approximately 3-4 volumes relative to the dichloromethane) to the stirred solution. The addition of the anti-solvent will cause the product to precipitate out of the solution.
-
Crystallization: Continue stirring the suspension at room temperature for 1-2 hours to allow for complete crystallization. For improved yield, the flask can be cooled in an ice bath for an additional 30 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold anhydrous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be an off-white solid.[1]
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for achieving very high purity or for purifying oily or semi-solid crude products that are difficult to crystallize.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane). The optimal gradient may need to be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Drying: Further dry the product under high vacuum to remove any residual solvent.
Visualizations
Purification Workflow for this compound
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Synthesis of Candesartan Cilexetil Using Trityl Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor antagonist, utilizing Trityl candesartan cilexetil as a key intermediate. The use of a trityl protecting group on the tetrazole moiety of candesartan is a common strategy to prevent side reactions during the esterification step. The final step involves the deprotection of this compound to yield the active pharmaceutical ingredient (API), Candesartan Cilexetil.
Synthesis Overview
The overall synthesis involves two main stages: the formation of this compound and its subsequent deprotection to yield Candesartan cilexetil.
Stage 1: Synthesis of this compound
Trityl candesartan is reacted with a cilexetil halide (e.g., cilexetil chloride or iodoethyl carbonate) in the presence of a base to form this compound.[1] This reaction protects the tetrazole group, allowing for the selective esterification of the carboxylic acid. The use of a phase transfer catalyst (PTC) can optionally be employed to enhance the reaction rate.[1]
Stage 2: Deprotection of this compound to Candesartan Cilexetil
The trityl group is removed from this compound to yield the final product, Candesartan cilexetil. This deprotection can be achieved under acidic conditions or by heating in a mixture of an alcohol and a solvent like toluene, with or without the presence of water.[1][2] The choice of deprotection method can influence the purity and yield of the final product.
Synthesis Pathway
Caption: Synthesis pathway from Trityl Candesartan to Candesartan Cilexetil.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the key steps in the synthesis of Candesartan Cilexetil from this compound, based on cited experimental data.
Table 1: Synthesis of this compound
| Reactants | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Trityl candesartan, Cilexetil chloride | K₂CO₃ | Acetonitrile | - | 40 | 8 | 84.8 | 94.64 | [1] |
| Trityl candesartan, Cilexetil chloride | K₂CO₃ | Toluene | Tetrabutylammonium hydrogensulfate | 50-55 | 8.5 | - | - | [1] |
| Trityl candesartan, Cilexetil chloride | K₂CO₃, KI | DMSO | - | 60-65 | 2 | - | - | [3] |
Table 2: Deprotection of this compound to Candesartan Cilexetil
| Starting Material | Deprotection Conditions | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| This compound | Heat | Toluene, Methanol | 70 | 19 | 88.5 | - | [1] |
| This compound | Heat | Toluene, Methanol | 75-80 | 13 | - | - | [1] |
| This compound | Heat, Water | Toluene, Methanol | Reflux | 12 | - | - | [1] |
| This compound | Formic Acid | Dichloromethane, Methanol | 25-27 | 5 | - | - | [1] |
| This compound | Formic Acid | Toluene, Methanol | 50-55 | 7 | - | - | [1] |
| This compound | Heat, Water | Toluene, Methanol | Reflux | 4 | 86 | - | [2] |
| This compound | Heat, Water | Methanol | Reflux | 16.5 | - | 99.82 (after crystallization) | [4] |
| This compound | HCl in Methanol | Dichloromethane, Methanol | -14 to -12 | 3 | 98 | - | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent deprotection to Candesartan cilexetil.
Protocol 1: Synthesis of this compound
This protocol is based on the method described in patent WO2005037821A2.[1]
Materials:
-
Trityl candesartan
-
Cilexetil chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Hexane
-
Reaction vessel with stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend Trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), and potassium carbonate (0.81 g, 5.86 mmol) in acetonitrile (19 g).
-
Stir the suspension at 40°C for approximately 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile at 30-35°C under reduced pressure.
-
To the residue, add water (20 ml) and ethyl acetate (30 ml).
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 20 ml).
-
Combine the organic layers, wash with brine (2 x 10 ml), and dry over sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Triturate the crude product with hexane (30 ml) at 25-27°C for about 3 hours.
-
Filter the solid, wash with hexane (2 x 5 g), and dry under reduced pressure to yield this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Deprotection of this compound (Thermal Method)
This protocol is based on the method described in patent WO2005037821A2.[1]
Materials:
-
This compound
-
Toluene
-
Methanol
-
Reaction vessel with reflux condenser and temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound (5.0 g, 5.86 mmol) in toluene (30 ml) at 60°C.
-
Add methanol (30 ml) to the solution.
-
Heat the solution in an oil bath to 70°C for approximately 19 hours.
-
Reduce the volume of the solution to about 16 g at 50-60°C under reduced pressure.
-
Cool the solution to -10°C for about 48 hours to precipitate the product.
-
Collect the precipitated solids by filtration.
-
Wash the solids with cold methanol (2 x 2 ml, 0-5°C).
-
Dry the product on the filter for about 1 hour to give crude Candesartan cilexetil.
Caption: Workflow for the thermal deprotection of this compound.
Protocol 3: Deprotection of this compound (Acidic Method)
This protocol is based on the method described in patent WO2005037821A2.[1]
Materials:
-
This compound
-
Formic acid
-
Dichloromethane
-
Methanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate
-
Reaction vessel with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of this compound (2.0 g, 2.35 mmol), formic acid (2.16 g, 46.9 mmol), dichloromethane (8 ml), and methanol (4 ml).
-
Stir the solution at 25-27°C for about 5 hours. Monitor the reaction by TLC.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the dichloromethane under reduced pressure.
-
Dilute the residue with water (10 ml) and extract with ethyl acetate (2 x 20 ml).
-
Combine the organic layers, wash with brine (2 x 10 ml), and dry over sodium sulfate.
-
Evaporate the solvent to give crude Candesartan cilexetil.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the reaction progress and determining the purity of the final Candesartan cilexetil product.
HPLC Method Parameters
-
Column: C18 column (e.g., Octa Decyl Silyl, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., phosphate buffer pH 2.5) and an organic solvent like acetonitrile or methanol.[6]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection at 210 nm or 254 nm is commonly used.[6][7]
-
Column Temperature: Controlled temperature, for instance, 40°C.
-
Injection Volume: Typically 10-20 µL.
-
Diluent: A mixture of water and acetonitrile is often used to prepare samples.[6]
Impurity Profiling: Trityl candesartan is a potential impurity in the final product and should be monitored. Other potential impurities and degradation products can also be identified and quantified using a validated HPLC method.[6]
Conclusion
The use of this compound as an intermediate is a well-established and effective strategy for the synthesis of Candesartan cilexetil. The choice of the deprotection method, whether thermal or acidic, will depend on the desired purity profile, yield, and process scalability. Careful control of reaction parameters and robust analytical monitoring are crucial for producing high-quality Candesartan cilexetil suitable for pharmaceutical use.
References
- 1. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 2. CA2590894A1 - Preparation of crude candesartan cilexetil - Google Patents [patents.google.com]
- 3. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]
- 5. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Application Notes & Protocols for Analytical Method Development of Candesartan Cilexetil Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of analytical methods for the identification and quantification of impurities in Candesartan Cilexetil. The methods outlined are based on validated Ultra-High-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) techniques.
Introduction
Candesartan cilexetil is a prodrug that is hydrolyzed to its active form, candesartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[1] The manufacturing process and storage of candesartan cilexetil can lead to the formation of various impurities and degradation products.[2][3] Rigorous analytical testing is crucial to ensure the quality, safety, and efficacy of the drug product by identifying and controlling these impurities.[4][5] This document details robust analytical methods for the separation and quantification of known and potential impurities of candesartan cilexetil.
Analytical Methodologies
Two primary chromatographic methods are presented: a rapid and sensitive UPLC method for comprehensive impurity profiling and a widely applicable HPLC method.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
This UPLC method is designed for the separation of a wide range of candesartan cilexetil impurities and its degradation products in a short run time, making it suitable for high-throughput analysis.[2][6]
Chromatographic Conditions:
| Parameter | Condition |
| Instrumentation | Waters Acquity UPLC system with a PDA detector |
| Column | Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric acid)[6] |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v)[6] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm for most impurities and 210 nm for Trityl Alcohol and MTE Impurity[2][6] |
| Injection Volume | 1.0 µL |
| Run Time | 20 minutes[2][6] |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 3.5 | 30 | 70 |
| 3.6 | 15 | 85 |
| 5.5 | 15 | 85 |
| 5.6 | 70 | 30 |
| 20 | 70 | 30 |
Sample Preparation:
-
Diluent: Acetonitrile and water in a 50:50 v/v ratio.
-
Standard Solution: Prepare a stock solution of candesartan cilexetil and individual impurity standards in the diluent. Further dilute to the desired concentration (e.g., 2.5 µg/mL for candesartan cilexetil).[2]
-
Sample Solution: Accurately weigh and dissolve the candesartan cilexetil drug substance or powdered tablets in the diluent to achieve a target concentration of 500 µg/mL.[2]
High-Performance Liquid Chromatography (HPLC) Method
This HPLC method provides a reliable alternative for routine quality control analysis of candesartan cilexetil and its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Instrumentation | HPLC system with a UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase | 20 mM Phosphate Buffer (pH adjusted to 4.0 with Orthophosphoric acid) and Acetonitrile in a 62:38 v/v ratio[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 252 nm[4] |
| Injection Volume | 20 µL[4] |
Sample Preparation:
-
Diluent: Methanol.[4]
-
Standard Solution: Prepare a stock solution of candesartan cilexetil at a concentration of 0.1 mg/mL in methanol.[4]
-
Sample Solution: Weigh and finely powder twenty tablets. Transfer an accurately weighed portion of the powder, equivalent to about 8 mg of candesartan cilexetil, to a 100 mL volumetric flask. Add 40 mL of methanol, shake mechanically for 5 minutes, and sonicate for 10 minutes. Dilute to volume with methanol. Further dilute 1 mL of this solution to 100 mL with methanol. Filter a portion of this solution through a 0.22 µm PVDF syringe filter.[4]
Known Impurities and Degradation Products
Several process-related impurities and degradation products have been identified for candesartan cilexetil.[2][3] A comprehensive list is provided below:
| Impurity Name | Abbreviation | Type |
| Candesartan | - | Active Metabolite |
| Desethyl Candesartan Cilexetil | Desethyl CCX | Degradation Product[2][3] |
| 1N-Ethyl Candesartan Cilexetil | 1N-Ethyl | Degradation Product[2][3] |
| 2N-Ethyl Candesartan Cilexetil | 2N-Ethyl | Degradation Product[2][3] |
| 1N-Ethyl Oxo Candesartan Cilexetil | 1N-Ethyl Oxo CCX | Degradation Product[2][3] |
| 2N-Ethyl Oxo Candesartan Cilexetil | 2N-Ethyl Oxo CCX | Degradation Product[2][3] |
| Ethyl Candesartan | - | Process Impurity |
| Trityl Alcohol | - | Process Impurity[2] |
| MTE Impurity | - | Process Impurity[2] |
| CDS-5 | - | Process Impurity[2] |
| CDS-6 | - | Degradation Product (Base Hydrolysis)[2] |
| CDS-7 | - | Process Impurity[2] |
| CCX-1 | - | Process Impurity[2] |
| Impurity A (EP) | - | Process Impurity |
| Impurity B (EP) | - | Process Impurity[5] |
| Impurity C (EP) | - | Process Impurity[5] |
| Impurity D (EP) | - | Process Impurity[5] |
| Impurity E (EP) | - | Process Impurity[5] |
| Impurity F (EP) | - | Process Impurity[5] |
| Impurity G (EP) | - | Process Impurity |
| Impurity H (EP) | - | Process Impurity |
Method Validation Summary
The analytical methods have been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary (UPLC Method):
| Parameter | Candesartan Cilexetil | Impurities |
| Linearity Range | 0.25–8 µg/mL[4] | LOQ to 2.0 µg/mL[2][6] |
| Correlation Coefficient (r²) | > 0.999[4] | ≥ 0.999[6] |
| Accuracy (% Recovery) | 98-102% | Within ±15% of the actual amount[5] |
| Precision (%RSD) | < 2% | < 15%[6] |
| Limit of Detection (LOD) | - | Analyte-dependent |
| Limit of Quantification (LOQ) | - | Analyte-dependent |
Experimental Protocols & Workflows
UPLC Method Protocol
Objective: To quantify impurities in a candesartan cilexetil sample.
Materials:
-
Candesartan Cilexetil sample (API or tablets)
-
Reference standards for candesartan cilexetil and known impurities
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UPLC system with PDA detector
-
Analytical balance
-
Sonicator
-
pH meter
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Mix acetonitrile and water in a 95:5 volume-to-volume ratio.
-
-
Diluent Preparation: Mix acetonitrile and water in a 50:50 v/v ratio.
-
Standard Solution Preparation:
-
Prepare individual stock solutions of candesartan cilexetil and each impurity in the diluent.
-
Prepare a working standard solution by diluting the stock solutions to the desired concentration (e.g., 2.5 µg/mL for candesartan cilexetil and 1.0 µg/mL for each impurity).
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of candesartan cilexetil API or powdered tablets equivalent to 25 mg of candesartan cilexetil.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter a portion of the solution through a 0.22 µm syringe filter into a UPLC vial.
-
-
Chromatographic Analysis:
-
Set up the UPLC system with the conditions specified in Section 2.1.
-
Inject the blank (diluent), standard solution(s), and sample solution(s).
-
Record the chromatograms and integrate the peaks.
-
-
Calculations:
-
Calculate the amount of each impurity in the sample using the peak areas from the standard and sample chromatograms.
-
UPLC Experimental Workflow:
Caption: UPLC workflow for candesartan cilexetil impurity analysis.
Forced Degradation Studies Protocol
Objective: To demonstrate the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve 50 mg of candesartan cilexetil in a 100 mL volumetric flask and make up the volume with 1M Hydrochloric acid. Keep the solution at 60°C for 24 hours.[7]
-
Base Hydrolysis: Dissolve 50 mg of candesartan cilexetil in a 100 mL volumetric flask and make up the volume with 1M Sodium Hydroxide. Keep the solution at 60°C for 24 hours.[7] Candesartan cilexetil undergoes base hydrolysis to form impurity CDS-6.[2]
-
Oxidative Degradation: Dissolve 50 mg of candesartan cilexetil in a 100 mL volumetric flask and make up the volume with a 0.1M solution of Potassium Permanganate. Keep the solution at 60°C for 24 hours.[7]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a specified period. Thermal degradation can lead to the formation of impurities like Des Ethyl CCX, 1 N Ethyl Oxo CCX, 2 N Ethyl Oxo CCX, 2 N Ethyl, and N Ethyl.[2]
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light for a specified duration.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies of candesartan cilexetil.
Conclusion
The UPLC and HPLC methods detailed in these application notes are specific, accurate, and precise for the determination of impurities in candesartan cilexetil. The UPLC method, in particular, offers a significant advantage in terms of speed and resolution, allowing for the separation of a large number of impurities in a single run. These methods are suitable for routine quality control, stability testing, and regulatory submissions for candesartan cilexetil drug substance and product.
References
- 1. iajpr.com [iajpr.com]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. akjournals.com [akjournals.com]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: High-Resolution UPLC Method for the Separation of Candesartan Cilexetil and Its Impurities
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantification of candesartan cilexetil and its known process-related and degradation impurities. The method is stability-indicating and can be readily implemented in quality control laboratories for routine analysis of bulk drug substances and finished pharmaceutical products.
Introduction
Candesartan cilexetil is a prodrug that is hydrolyzed to the active angiotensin II receptor antagonist, candesartan, in the body.[1] During its synthesis and storage, various impurities can arise, which may affect the efficacy and safety of the drug product. Therefore, a reliable analytical method is crucial for the identification and control of these impurities to ensure the quality and safety of candesartan cilexetil formulations.[2][3] This UPLC method offers high resolution and sensitivity, allowing for the separation of a comprehensive list of impurities in a short analysis time.[1][4]
Experimental Protocol
Instrumentation
A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector or a tunable UV detector is recommended.[1][4]
Materials and Reagents
-
Column: Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm (or equivalent)[1][4]
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.[1][4]
-
Mobile Phase B: Acetonitrile and Milli-Q Water (95:5 v/v)[1][4]
-
Diluent: A mixture of ultrapure water and methanol (10:90 v/v) has been used.[3] Another suitable diluent is a mixture of water and acetonitrile.
-
Candesartan Cilexetil Reference Standard and impurity standards.
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Milli-Q Water
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase | A: 0.01 M KH2PO4, pH 3.0 with H3PO4B: Acetonitrile:Water (95:5) |
| Gradient Program | A linear gradient is employed. One example starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the impurities and the active pharmaceutical ingredient. A re-equilibration step is necessary at the end. |
| Flow Rate | 0.3 mL/min - 0.5 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 1.0 µL - 2.0 µL[2][5] |
| Detector Wavelength | UV detection at 254 nm and 210 nm.[1][4] Some impurities are better detected at 210 nm (e.g., Trityl Alcohol, MTE Impurity), while others are monitored at 254 nm.[1][4] A wavelength of 265 nm has also been reported.[2] |
| Run Time | Approximately 20 minutes[1][4] |
Preparation of Solutions
Standard Solution: Accurately weigh and dissolve an appropriate amount of Candesartan Cilexetil Reference Standard in the diluent to obtain a known concentration (e.g., 500 µg/mL).[1]
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities at a suitable concentration (e.g., 100 µg/mL of each impurity) in the diluent.[1]
Spiked Sample Solution (for method development and validation): Prepare a solution of the Candesartan Cilexetil sample and spike it with a known amount of the impurity stock solution to a final concentration of, for example, 0.2% of each impurity with respect to the active pharmaceutical ingredient concentration.[1]
Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the diluent to achieve a target concentration of Candesartan Cilexetil (e.g., 500 µg/mL).[1][3] The solution may require sonication and filtration through a 0.22 µm membrane filter before injection.[3]
Data Presentation
The following table summarizes the retention times for Candesartan Cilexetil and several of its known impurities based on a reported UPLC method.[1]
| Compound Name | Retention Time (min) |
| CDS-6 | 1.41 |
| CDS-5 | 2.37 |
| Ethyl Candesartan | 3.08 |
| Desethyl CCX | 4.93 |
| Trityl Alcohol | 5.45 |
| 1 N Ethyl Oxo CCX | 6.56 |
| Candesartan Cilexetil | 7.90 |
| 2 N Ethyl Oxo CCX | 8.34 |
| MTE impurity | 9.07 |
| 2 N Ethyl | 9.44 |
| CDS-7 | 10.45 |
| N-Ethyl | 11.36 |
| CCX-1 | 14.30 |
Method Validation
The described UPLC method has been validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[4][6] The method demonstrated excellent linearity for all impurities with correlation coefficients (r²) ≥ 0.999 over the concentration range from the limit of quantification (LOQ) to 200% of the standard concentration.[1][4] The precision studies showed a relative standard deviation (%RSD) of less than 15% for each impurity.[1][4]
Visualization of the Experimental Workflow
Caption: UPLC workflow for candesartan impurity analysis.
Conclusion
The presented UPLC method is a highly selective, sensitive, and rapid analytical tool for the quality control of candesartan cilexetil. Its ability to separate a wide range of impurities in a short time makes it a significant improvement over traditional HPLC methods. The method is fully validated and suitable for routine use in the pharmaceutical industry to ensure the safety and quality of candesartan cilexetil products.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 6. An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets: Evaluating greenness and whiteness | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Deprotection of Trityl Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candesartan cilexetil is a potent and selective angiotensin II receptor antagonist widely used in the treatment of hypertension. A key step in its chemical synthesis involves the removal of a trityl protecting group from the tetrazole moiety of the intermediate, Trityl candesartan cilexetil. The efficiency of this deprotection step is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for various methods of trityl group deprotection, including acidic and non-acidic conditions, along with purification and analytical monitoring techniques.
Chemical Reaction
The deprotection reaction involves the cleavage of the bond between the trityl group (triphenylmethyl) and the nitrogen atom of the tetrazole ring on the candesartan cilexetil molecule.
General Reaction Scheme:
This compound → Candesartan Cilexetil + Trityl by-product
Experimental Protocols
Several methods for the deprotection of this compound have been reported, primarily categorized into acid-catalyzed and non-acidic procedures. The choice of method can influence reaction time, yield, and impurity profile.
Protocol 1: Deprotection using Formic Acid
This method employs an organic acid, which can be advantageous for industrial-scale production due to easier handling and work-up compared to mineral acids.[1]
Materials:
-
This compound
-
Toluene
-
Methanol
-
Formic acid
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 g, 1.18 mmol) in toluene (10 ml) at 50-55°C.[1]
-
Add formic acid (1.1 g, 23.88 mmol) and methanol (6 ml) to the solution.[1]
-
Heat the reaction mixture to 50-55°C and maintain for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
After completion, cool the reaction mixture to 20-25°C.
-
Adjust the pH to 6.4 using a 1N NaOH solution.[1]
-
Extract the product with ethyl acetate (3 x 20 ml).[1]
-
Combine the organic layers and wash with brine (2 x 10 ml).[1]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude Candesartan cilexetil.[1]
Protocol 2: Deprotection using Methanesulfonic Acid
This protocol utilizes a stronger organic acid, which may lead to shorter reaction times.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Methanol
-
Methanesulfonic acid
-
Saturated sodium bicarbonate solution
-
Water
-
Ethyl acetate
Procedure:
-
Prepare a solution of this compound (0.50 g, 0.59 mmol) in dichloromethane (10 ml) and methanol (1 ml).[1]
-
Add methanesulfonic acid (0.09 g, 0.88 mmol) to the solution.[1]
-
Stir the mixture at 25-27°C for about 4 hours, monitoring by TLC.[1]
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[1]
-
Remove the dichloromethane under reduced pressure.[1]
-
Dilute the residue with water (10 ml) and extract with ethyl acetate (2 x 20 ml).[1]
-
Combine the organic extracts, dry, and evaporate the solvent to obtain the crude product.
Protocol 3: Deprotection without Acid
This method avoids the use of acid, which can help in minimizing acid-catalyzed side reactions and simplifying the work-up procedure.
Materials:
-
This compound
-
Toluene
-
Methanol
-
Water
Procedure:
-
Prepare a mixture of this compound (20 g, 23.45 mmol), toluene (60 ml), methanol (60 ml), and water (1 ml).[1]
-
Gently reflux the mixture for approximately 12 hours. Monitor the reaction progress by HPLC.[1]
-
After the reaction is complete, reduce the solution volume by evaporation under reduced pressure (30 mbar) at a temperature of about 55-60°C to obtain a viscous oil of candesartan cilexetil.[1]
Protocol 4: Deprotection using a Lewis Acid (Zinc Chloride)
Lewis acids can also be employed for the deprotection of the trityl group, offering an alternative to Brønsted acids.
Materials:
-
This compound
-
Methanol
-
Methylene chloride
-
Zinc chloride (ZnCl₂)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
A mixture of this compound (1.55 g, 1.8 mmol), methanol (5.4 ml), methylene chloride (22 ml), ZnCl₂ (0.05 g, 1.61 mmol), and water (0.5 ml) is stirred at reflux temperature for 5 hours.[2]
-
The reaction progress is monitored by HPLC.[2]
-
After cooling to room temperature, 36 ml of methylene chloride and 55 ml of water are added to the mixture.[2]
-
The phases are separated, and the organic phase is washed twice with 55 ml of water.[2]
-
The organic layer is then processed to isolate the candesartan cilexetil.
Purification of Candesartan Cilexetil
The crude product obtained from the deprotection reaction often requires further purification to meet pharmaceutical standards. Crystallization is a commonly employed method.
Recrystallization from Methanol:
-
Dissolve the crude candesartan cilexetil in methanol at reflux temperature.[1]
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath with stirring for about 3 hours to induce crystallization.[1]
-
Collect the white solid product by filtration.
-
Wash the crystals with cold methanol.[1]
-
Dry the purified candesartan cilexetil.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the different deprotection protocols.
| Protocol | Reagent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity by HPLC (%) | Reference |
| 1 | Formic Acid | Toluene, Methanol | 50-55 | 7 | Not explicitly stated | Not explicitly stated | [1] |
| 2 | Methanesulfonic Acid | Dichloromethane, Methanol | 25-27 | 4 | Not explicitly stated | Not explicitly stated | [1] |
| 3 | None (Non-acidic) | Toluene, Methanol, Water | Reflux | 12 | Not explicitly stated | Not explicitly stated | [1] |
| 4 | Zinc Chloride (Lewis Acid) | Methanol, Methylene Chloride, Water | Reflux | 5 | Not explicitly stated | 76.3% (product in reaction mixture) | [2] |
| - | Deprotection without Acid (Example 10) | Toluene, Methanol | 70 | 19 | 88.5 | Not explicitly stated | [1] |
| - | Deprotection without Acid (Example 11) | Toluene, Methanol | 75-80 | 13 | 74 | 99.28 | [1] |
| - | Deprotection using HCl in Methanol | Dichloromethane, Methanol | -14 to -12 | 3 | 98 | Not explicitly stated | [3] |
| - | Deprotection with Montmorillonite | Dichloromethane, Methanol | 38-42 | 4-24 | 95 | 99.4 | [4] |
Mandatory Visualization
Experimental Workflow for Deprotection of this compound
Caption: Workflow for the deprotection of this compound.
Conclusion
The deprotection of this compound can be effectively achieved through various methods, each with its own set of advantages and considerations. The choice of the deprotection protocol will depend on factors such as the desired scale of the reaction, available equipment, and the impurity profile of the starting material. Proper analytical monitoring and purification are essential to obtain high-purity Candesartan cilexetil suitable for pharmaceutical applications. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development.
References
- 1. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 2. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 3. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 4. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
Application Note: Quantification of Trityl Candesartan Cilexetil in Reaction Mixtures by RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Trityl candesartan cilexetil in synthesis reaction mixtures. Monitoring the depletion of this key intermediate is critical for optimizing the manufacturing process of Candesartan cilexetil, a potent angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The protocol provided herein offers a reliable and reproducible approach for in-process control, ensuring reaction completion and maximizing the yield and purity of the final active pharmaceutical ingredient (API).
Introduction
Candesartan cilexetil is a widely used antihypertensive drug that acts as a selective AT₁ subtype angiotensin II receptor antagonist.[2][3] It is administered as a prodrug, which is rapidly hydrolyzed to its active form, candesartan, during absorption from the gastrointestinal tract.[3][4] The synthesis of Candesartan cilexetil often involves the deprotection of a trityl-protected precursor, this compound.[5][6][7][8][9]
Accurate monitoring of the conversion of this compound to Candesartan cilexetil is crucial for process control in pharmaceutical manufacturing. This involves quantifying the remaining amount of the tritylated starting material in the reaction mixture. HPLC and UPLC are common analytical techniques for this purpose, offering the necessary specificity and sensitivity to resolve the starting material, product, and potential impurities.[5][10][11] This document provides a detailed protocol for this quantitative analysis.
Signaling Pathway Context: Renin-Angiotensin System
Candesartan, the active metabolite of Candesartan cilexetil, exerts its therapeutic effect by blocking the Angiotensin II receptor type 1 (AT₁R) within the Renin-Angiotensin-Aldosterone System (RAAS). This blockade prevents angiotensin II from binding to the receptor, leading to vasodilation and reduced aldosterone secretion, which collectively lower blood pressure. The diagram below illustrates the simplified RAAS pathway and the point of intervention by Candesartan.
Caption: Simplified RAAS pathway showing Candesartan's blockade of the AT1 receptor.
Chemical Transformation
The critical step monitored by this protocol is the deprotection (detritylation) of this compound to yield Candesartan cilexetil. This is typically achieved under acidic conditions, such as using formic acid or hydrochloric acid in a suitable solvent system like methanol/toluene.[5][7][8][10]
Caption: The deprotection reaction of this compound.
Experimental Protocol: RP-HPLC Method
This protocol is adapted from established methods for analyzing Candesartan cilexetil and its related substances.[3][10][11][12][13]
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) or Orthophosphoric acid
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
Candesartan cilexetil Reference Standard
Instrumentation
-
HPLC or UPLC system with UV detector (e.g., Waters Alliance, Agilent 1260)[3][11]
-
Column: C18 reversed-phase column (e.g., Hypersil ODS C18, 250 x 4.6 mm, 5 µm; or UPLC BEH Shield RP18, 2.1 x 100 mm, 1.7 µm)[3][12][13]
-
Data acquisition and processing software
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Condition |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric acid)[3][12] |
| Mobile Phase B | Acetonitrile[3][12] |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 - 1.5 mL/min[13][14][15] |
| Column Temperature | 30 °C[16] |
| Detection Wavelength | 254 nm[3][12] |
| Injection Volume | 5 - 20 µL[15][16] |
Note: A gradient elution is recommended to effectively separate the more nonpolar this compound from the product and other potential impurities.
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v).
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution to concentrations ranging from the Limit of Quantification (LOQ) to approximately 200% of the expected sample concentration.
-
Reaction Mixture Sample Preparation:
-
Withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it into a known, large volume (e.g., 10 mL) of diluent to stop the reaction and prevent precipitation.
-
Perform further serial dilutions as necessary to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analytical Workflow
The process from sampling to result generation follows a systematic workflow.
Caption: Workflow for the quantification of this compound.
Data and Results
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability. Key validation parameters are summarized below.
Table 1: Method Validation and Performance Data
| Parameter | Typical Specification | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9996[15] |
| Concentration Range | e.g., 0.1 - 2.0 µg/mL[3][16] | 50 - 160 ppm[15] |
| Limit of Detection (LOD) | - | 0.0004 ng/mL[16] |
| Limit of Quantification (LOQ) | - | 0.001 ng/mL[16] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.10% - 98.70%[15] |
| Precision (%RSD) | ≤ 2.0% | < 2.0%[15] |
Note: Results are compiled from various studies on Candesartan cilexetil and its impurities and serve as typical expected values.
Table 2: Typical Retention Times
| Compound | Expected Retention Time (min) |
| Candesartan Cilexetil | ~7.9[3] |
| This compound | > 15 (Expected to be significantly longer due to high lipophilicity of the trityl group) |
| Trityl Alcohol | ~5.45[3] |
Note: The exact retention time for this compound will be significantly longer than that of Candesartan cilexetil due to the large, nonpolar trityl group. The specific time must be determined experimentally but will be well-resolved from the product peak.
Conclusion
The RP-HPLC method described in this application note is a precise, accurate, and reliable tool for the quantification of this compound in reaction mixtures. By implementing this protocol for in-process control, researchers and manufacturers can effectively monitor the progress of the deprotection reaction, ensuring optimal process efficiency and the consistent quality of the final Candesartan cilexetil API. The method is straightforward and utilizes standard instrumentation, making it readily deployable in a typical quality control laboratory.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. iajpr.com [iajpr.com]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 8. CA2590894A1 - Preparation of crude candesartan cilexetil - Google Patents [patents.google.com]
- 9. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]
- 10. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. zgywpj.cn [zgywpj.cn]
Application Note: Crystallization Techniques for Candesartan Cilexetil from Trityl Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candesartan cilexetil is a potent, selective AT1 subtype angiotensin II receptor antagonist widely used in the treatment of hypertension. A common synthetic route involves the use of a trityl-protected intermediate, N-trityl candesartan cilexetil. The final and critical step in this synthesis is the deprotection of the trityl group followed by the crystallization of the active pharmaceutical ingredient (API), candesartan cilexetil. The choice of crystallization technique is paramount as it directly influences the purity, yield, and polymorphic form of the final product, which are critical quality attributes affecting bioavailability and stability.
This application note provides detailed protocols for the deprotection of trityl candesartan cilexetil and subsequent crystallization to yield high-purity candesartan cilexetil. The methodologies are derived from established processes and are designed to be reproducible in a laboratory setting.
Part 1: Deprotection of this compound
The primary step before crystallization is the removal of the trityl (triphenylmethyl) protecting group from the tetrazole moiety of the candesartan molecule. This is typically achieved by heating in a protic solvent mixture, sometimes with the aid of a mild acid.
Experimental Workflow: Deprotection
Caption: General workflow for the deprotection of this compound.
Protocol 1.1: Acid-Free Deprotection
This protocol utilizes a mixture of methanol and water under reflux to cleave the trityl group without the addition of an acid.
-
Suspend this compound (e.g., 50.0 g, 58.6 mmol) in a solvent mixture of methanol (500 mL, 10 volumes) and water (2.64 g, 2.5 equivalents)[1].
-
Heat the suspension to reflux and maintain for approximately 16 to 19 hours, or until a clear solution is obtained[1][2]. The reaction progress can be monitored by HPLC[2].
-
After the reaction is complete, remove the solvents by evaporation under reduced pressure (e.g., 30 mbar) at a temperature of 40-60°C[1][3].
-
The resulting product is a solid or viscous oil residue of crude candesartan cilexetil, which can be taken to the next crystallization step[1][3].
Protocol 1.2: Formic Acid-Assisted Deprotection
The addition of a mild organic acid such as formic acid can facilitate the deprotection process.
-
Dissolve this compound (e.g., 30 g, 0.035 mol) in a solvent mixture of toluene (180 mL) and methanol (180 mL)[2].
-
Add formic acid (1.6 g, 0.035 mol) to the solution[2].
-
Heat the mixture to reflux for approximately 10 hours, monitoring the reaction by HPLC[2].
-
Concentrate the solution by evaporation under reduced pressure (30 mbar) at 55-60°C to obtain a viscous oil residue[2].
Part 2: Crystallization of Candesartan Cilexetil
Crystallization is performed to purify the crude candesartan cilexetil residue and to isolate the desired solid-state form. The choice of solvent system is critical.
Experimental Workflow: Crystallization
Caption: General workflow for the crystallization of candesartan cilexetil.
Protocol 2.1: Crystallization from Toluene/Methanol
This is a common solvent system for obtaining crystalline candesartan cilexetil.
-
Take the crude candesartan cilexetil residue obtained from the deprotection step[1].
-
Dissolve the residue at approximately 60°C in a solvent mixture of toluene and methanol, preferably in a 95:5 w/w ratio[1][3].
-
Cool the solution to 20-23°C and stir for about 15 hours to allow for precipitation[1].
-
Collect the crystalline precipitate by filtration[1].
-
Wash the collected solids with a cold (approx. 4°C) mixture of the same toluene/methanol (95:5 w/w) solvent system[1].
-
Dry the product at 50°C under reduced pressure (e.g., 30 mbar) to a constant weight[1][3].
Protocol 2.2: Recrystallization from Methanol for High Purity
For achieving very high purity, a second recrystallization step using a single solvent can be employed.
-
Take the crystalline candesartan cilexetil obtained from a primary crystallization (e.g., 5.0 g) and dissolve it in methanol (e.g., 25 g) at room temperature (19-22°C) to get a clear solution[3].
-
Stir the mixture at the same temperature. A precipitate should begin to form within about 10 minutes[3].
-
Continue stirring for an extended period, for instance, 60 hours[3].
-
Collect the solids by filtration, wash with a small amount of cold methanol, and dry at 50°C under vacuum[3]. This process can yield candesartan cilexetil with purity exceeding 99.8% by HPLC[3].
Data Presentation
The following tables summarize quantitative data from various protocols for deprotection and crystallization.
Table 1: Summary of Deprotection and Crystallization Conditions
| Step | Starting Material | Solvents & Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (% HPLC) |
| Deprotection & Crystallization | Cilexetil trityl candesartan (50.0 g) | 1. Methanol/Water2. Toluene/Methanol (95:5) | 1. Reflux2. Dissolve at 60, cool to 20-23 | 1. ~16.52. 15 (stirring) | 90.5 (crude) | - |
| Recrystallization | Crude Candesartan Cilexetil (5.0 g) | Methanol | 19-22 | 60 (stirring) | 84.0 | 99.83 |
| Deprotection & Crystallization | Cilexetil trityl candesartan (30 g) | 1. Toluene/Methanol/Formic Acid2. Toluene/Methanol | 1. Reflux2. Cool to 0-5, hold at 2-8 | 1. 102. 20 (holding) | - | - |
| Recrystallization | Crude Candesartan Cilexetil (32.0 g) | Methanol | 1. Dissolve at 502. Stir at 20-25 | 15 (stirring) | 66.0 | 99.82 |
Data compiled from references[3],[2], and[1].
Notes on Polymorphism
Candesartan cilexetil is known to exist in different polymorphic forms, such as Form I and Form II, as well as solvates[4][5]. The choice of crystallization solvent is a critical factor in determining the resulting polymorph. For example, using an acetone/water solvent system can yield Form I or an acetone solvate depending on the conditions[5]. Researchers should characterize the final product using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the specific polymorphic form obtained.
References
- 1. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]
- 2. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 3. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application of Trityl Candesartan Cilexetil in Impurity Profiling of Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of Trityl candesartan cilexetil in the impurity profiling of the active pharmaceutical ingredient (API), Candesartan Cilexetil. This document outlines its significance as a process-related impurity and its use as a reference standard for analytical method development, validation, and routine quality control.
Introduction
Candesartan cilexetil is a potent, long-acting angiotensin II receptor blocker (ARB) used for the treatment of hypertension and heart failure. The synthesis of this complex molecule involves multiple steps, one of which includes the use of a trityl (triphenylmethyl) protecting group for the tetrazole moiety. This compound is a key intermediate in this synthetic pathway.[1][2] Incomplete removal of this protecting group during the final deprotection step results in this compound being a significant process-related impurity in the final Candesartan Cilexetil drug substance.[3]
Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent requirements for the control of impurities in pharmaceutical products.[4][5][6] Therefore, accurate identification and quantification of this compound are critical to ensure the quality, safety, and efficacy of Candesartan Cilexetil. This compound is designated as Impurity H in the European Pharmacopoeia.[7]
Significance of this compound in Impurity Profiling
The primary applications of this compound in impurity profiling are:
-
Reference Standard: As a well-characterized chemical entity, it serves as a reference standard for the identification and quantification of this specific impurity in batches of Candesartan Cilexetil.[8][9][10] This is essential for:
-
Peak Identification: Confirming the identity of the impurity peak in a chromatogram by comparing its retention time with that of the reference standard.
-
Method Validation: Establishing the specificity, linearity, accuracy, and precision of the analytical method for quantifying the impurity.
-
Routine Quality Control: Ensuring that the level of this compound in the final API is within the specified limits.
-
-
Method Development: During the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), this compound is used to optimize the separation of the impurity from the main API peak and other related substances.[11][12]
-
Forced Degradation Studies: While not a degradation product itself, understanding its chromatographic behavior is important in forced degradation studies to ensure it does not co-elute with any newly formed degradation products.
Synthesis and Relationship to Candesartan Cilexetil
The synthesis of Candesartan Cilexetil typically involves the protection of the tetrazole ring of a candesartan precursor with a trityl group. This protected intermediate, Trityl candesartan, is then esterified to form this compound. The final step is the deprotection (detritylation) of the trityl group, usually under acidic conditions, to yield Candesartan Cilexetil.[13][14]
Figure 1: Simplified synthetic pathway of Candesartan Cilexetil.
Analytical Methodologies
Reverse-phase HPLC and UPLC methods are the most common techniques for the impurity profiling of Candesartan Cilexetil. These methods offer the necessary resolution to separate this compound from the API and other process-related and degradation impurities.[11][12]
Experimental Protocol: UPLC Method for Impurity Profiling
This protocol is a representative example based on published methods for the separation of Candesartan Cilexetil and its impurities.[12]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH Shield RP18 (or equivalent), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.01 M Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid |
| Mobile Phase B | Acetonitrile:Water (95:5, v/v) |
| Gradient Elution | Time (min) |
| 0 | |
| 5 | |
| 15 | |
| 18 | |
| 20 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm for most impurities and API, 210 nm for Trityl alcohol |
| Injection Volume | 2 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
3. Preparation of Solutions:
-
Standard Solution (for quantification of API): Accurately weigh and dissolve an appropriate amount of Candesartan Cilexetil Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Impurity Stock Solution: Accurately weigh and dissolve this compound RS and other relevant impurity standards in the diluent to obtain a known concentration (e.g., 0.1 mg/mL of each impurity).
-
Spiked Sample Solution (for method development and validation): Prepare a solution of the Candesartan Cilexetil API (e.g., 0.5 mg/mL) and spike it with the impurity stock solution to a desired concentration (e.g., 0.15% of the API concentration).
-
Test Solution (for routine analysis): Accurately weigh and dissolve the Candesartan Cilexetil sample to be tested in the diluent to obtain a specific concentration (e.g., 0.5 mg/mL).
4. Analysis Procedure:
-
Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0).
-
Inject the spiked sample solution to confirm the retention times and resolution of the impurities.
-
Inject the test solution to determine the impurity profile.
5. Data Interpretation:
-
Identify the this compound peak in the test solution chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound and other impurities using the area of the principal peak in the chromatogram of a diluted standard solution or by using the relative response factor if established.
Figure 2: General workflow for impurity profiling using a reference standard.
Data Presentation
The results of the impurity profiling should be presented in a clear and concise tabular format.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (API) | ≤ 2.0 | 1.2 |
| Theoretical Plates (API) | ≥ 2000 | 8500 |
| %RSD of API Peak Area (n=5) | ≤ 2.0% | 0.8% |
Table 2: Impurity Profile of a Candesartan Cilexetil Batch
| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) | Amount (%) | Specification Limit (%) |
| Candesartan Cilexetil | 11.2 | 1.00 | 99.75 | - |
| Impurity A | 4.5 | 0.40 | 0.08 | ≤ 0.15 |
| Impurity G | 2.5 | 0.22 | Not Detected | ≤ 0.10 |
| This compound (Impurity H) | 39.8 | 3.55 | 0.12 | ≤ 0.15 |
| Any Unknown Impurity | - | - | 0.03 | ≤ 0.10 |
| Total Impurities | - | - | 0.23 | ≤ 0.60 |
Note: Retention times and RRT values are illustrative and depend on the specific chromatographic conditions.
Conclusion
This compound is a critical process-related impurity in the manufacturing of Candesartan Cilexetil. Its effective monitoring and control are essential for ensuring the quality and safety of the final drug product. The use of a well-characterized this compound reference standard in conjunction with a validated, high-resolution analytical method like UPLC is fundamental for accurate impurity profiling. This allows pharmaceutical manufacturers to meet the stringent requirements of regulatory agencies and deliver a safe and effective medication to patients.
References
- 1. CCCC 2009, Volume 74, Issue 2, Abstracts pp. 347-362 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. edqm.eu [edqm.eu]
- 5. uspnf.com [uspnf.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. This compound | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Candesartan Cilexetil Impurity Standard British Pharmacopoeia Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 9. store.usp.org [store.usp.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Trityl Candesartan Cilexetil Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis yield of Trityl candesartan cilexetil.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes for a low yield in the synthesis of this compound?
A1: Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction temperature for the formation of this compound typically ranges from 25°C to 110°C, with a preferred range of 40°C to 90°C.[1] Operating outside this range can either slow down the reaction or lead to the formation of degradation impurities.
-
Incorrect Solvent Choice: Low boiling point organic solvents are generally preferred.[1] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) have been shown to be effective.[2][3] The choice of solvent can significantly impact reaction rate and yield.
-
Inefficient Base: The selection and amount of base are critical. Potassium carbonate is a commonly used base.[2][3] An insufficient amount of base can lead to an incomplete reaction.
-
Moisture in the Reaction: The presence of water can lead to hydrolysis of the cilexetil halide starting material or other side reactions. Ensure all reactants and solvents are appropriately dried before use.
-
Impure Reactants: The purity of the starting materials, Trityl candesartan and the cilexetil halide, is crucial. Impurities can interfere with the reaction and complicate the purification process.[4]
-
Ineffective Phase Transfer Catalyst: While optional, a phase transfer catalyst can be employed to improve the reaction rate and yield, especially in biphasic systems.[1]
Q2: My reaction seems to be incomplete, as indicated by TLC or HPLC. What steps can I take?
A2: If you observe a significant amount of starting material remaining, consider the following:
-
Extend Reaction Time: The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.[2][5] Monitor the reaction progress and consider extending the duration.
-
Increase Reaction Temperature: If the reaction is proceeding slowly, a moderate increase in temperature, within the recommended range of 40°C to 90°C, can enhance the reaction rate.[1]
-
Check the Base: Ensure the base has been added in the correct stoichiometry and is of sufficient quality. In some cases, using a stronger or more soluble base might be beneficial.
-
Add a Catalyst: The addition of potassium iodide can facilitate the reaction, particularly when using a cilexetil chloride.[3] A phase transfer catalyst may also be beneficial.[1]
Q3: What are some common side reactions, and how can they be minimized?
A3: The primary side reaction of concern is the premature deprotection of the trityl group. While this is the subsequent step in the synthesis of Candesartan Cilexetil, its occurrence at this stage leads to impurities that are difficult to separate.
-
Avoid Acidic Conditions: The trityl group is labile in acidic environments.[2] Ensure the reaction mixture remains basic.
-
Control Temperature: Excessively high temperatures can promote side reactions and degradation of the product. Maintain the temperature within the optimal range.
-
Intermolecular Alkylation: Although more commonly observed during the deprotection step, there is a possibility of side reactions involving alkylation at the tetrazole ring.[6]
Q4: What is the best method for purifying the final this compound product?
A4: Purification typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is often quenched with water and extracted with a water-immiscible solvent like toluene or ethyl acetate.[3][7]
-
Washing: The organic layer is washed with water or brine to remove inorganic salts and other water-soluble impurities.[1]
-
Crystallization/Precipitation: The product is typically isolated by crystallization from a suitable solvent system. Anhydrous ethanol or mixtures of ethyl acetate and ether have been used for recrystallization.[8][9] Adding an anti-solvent like hexane or heptane to a solution of the product can also induce precipitation.[3]
Data on Reaction Conditions and Yields
The following table summarizes various reaction conditions and their reported yields for the synthesis of this compound.
| Starting Material | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trityl candesartan | Potassium Carbonate, Potassium Iodide | DMSO | 60-65 | 2 | Not specified | [3] |
| Trityl candesartan | Not specified | Toluene, Methanol, Water | Reflux | 4.5 | 86 | [7] |
| 2-ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole | Potassium Carbonate | N,N-dimethylformamide | Room Temp | 28 | 54.2 (crude) | [8] |
| Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate | Potassium Carbonate | Acetonitrile | Reflux | 5 | 92 (for intermediate) | [2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure based on common methodologies. Researchers should optimize conditions for their specific needs.
-
Reaction Setup: In a reaction vessel, suspend Trityl candesartan, an inorganic base (e.g., potassium carbonate), and optionally a catalyst (e.g., potassium iodide) in a suitable solvent (e.g., DMSO).[3]
-
Heating: Heat the suspension to the desired reaction temperature (e.g., 60-65°C).[3]
-
Addition of Cilexetil Halide: Slowly add the cilexetil halide (e.g., Carbohexyl 1-chloroethyl carbonate) to the reaction mixture over a period of 30 minutes.[3]
-
Reaction Monitoring: Maintain the reaction at temperature for a set duration (e.g., 2 hours), monitoring the progress by TLC or HPLC until the starting material is consumed.[3]
-
Workup and Extraction: Cool the reaction mixture and add a water-immiscible solvent (e.g., toluene) and water. Separate the organic layer. The aqueous layer can be re-extracted to maximize recovery.[3]
-
Washing: Wash the combined organic layers with water to remove residual base and other aqueous-soluble impurities.[3]
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.[9]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
References
- 1. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Novel preparation of trityl group candesartan cilexetil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CA2590894A1 - Preparation of crude candesartan cilexetil - Google Patents [patents.google.com]
- 8. CN101323610B - Preparation of trityl group candesartan cilexetil intermediate - Google Patents [patents.google.com]
- 9. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
Technical Support Center: Purification of Trityl Candesartan Cilexetil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Trityl candesartan cilexetil.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Purity of Candesartan Cilexetil After Deprotection
Question: My final product shows significant impurities after the deprotection of this compound. How can I improve the purity?
Potential Causes and Solutions:
-
Incomplete Deprotection: The trityl group may not be fully cleaved, leaving residual this compound.
-
Solution: Ensure sufficient reaction time and appropriate temperature during the deprotection step. Acidic conditions, such as using methanolic hydrochloric acid or formic acid in a toluene/methanol mixture, are commonly employed for deprotection.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
-
Formation of Degradation Products: Acidic conditions can sometimes lead to the formation of degradation products, such as N-1 and N-2 ethylated candesartan cilexetil derivatives or desethyl candesartan cilexetil.[3]
-
Solution: Optimize the deprotection conditions. A deprotection method without strong acid, by refluxing in a mixture of water and methanol, has been shown to yield a cleaner product.[1]
-
-
Inefficient Crystallization: The crystallization process may not be effectively removing impurities.
-
Solution: A two-step crystallization process can significantly improve purity. First, crystallize the crude product from a toluene/methanol mixture (e.g., 95:5 w/w). Then, recrystallize the resulting solid from methanol to achieve high purity, often exceeding 99.8%.[1]
-
Issue 2: Presence of Residual Trityl Alcohol
Question: My purified Candesartan cilexetil is contaminated with trityl alcohol. How can I remove it?
Potential Causes and Solutions:
-
Co-precipitation: Trityl alcohol, a byproduct of the deprotection step, can co-precipitate with the desired product during crystallization.
-
Solution 1: Solvent Washing: Washing the filtered crystals with a solvent in which candesartan cilexetil is sparingly soluble but trityl alcohol is soluble can be effective. Cold methanol has been used for this purpose.[1]
-
Solution 2: Optimized Crystallization: The choice of crystallization solvent is crucial. Crystallizing from a toluene/methanol mixture followed by recrystallization from methanol is an effective strategy to minimize trityl alcohol contamination.[1]
-
Solution 3: Chromatographic Purification: If high levels of trityl alcohol persist, column chromatography may be necessary, although it is less ideal for large-scale production.[4]
-
Issue 3: Poor Yield After Recrystallization
Question: I am losing a significant amount of product during the recrystallization step. How can I improve the yield?
Potential Causes and Solutions:
-
High Solubility in Crystallization Solvent: The product may be too soluble in the chosen solvent, leading to low recovery.
-
Solution: Optimize the solvent system and temperature profile. Using a solvent mixture where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures is key. For instance, dissolving the crude product in a minimal amount of hot methanol and then allowing it to cool slowly can improve yield.[1] Seeding the solution with a small crystal of pure candesartan cilexetil can also promote crystallization and improve recovery.
-
-
Premature Precipitation: Rapid cooling can lead to the formation of fine particles that are difficult to filter and may trap impurities.
-
Solution: Employ a gradual cooling process. After dissolving the compound at an elevated temperature, allow the solution to cool slowly to room temperature and then further cool it in an ice bath before filtration. Stirring during the cooling process can also promote the formation of larger, more easily filterable crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Candesartan cilexetil?
A1: Common impurities include residual starting material (this compound), byproducts of the deprotection reaction such as trityl alcohol and trityl methyl ether, and degradation products like desethyl candesartan cilexetil and various N-ethylated derivatives.[3][5]
Q2: Which analytical techniques are best for assessing the purity of Candesartan cilexetil?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra High-Pressure Liquid Chromatography (UPLC) are the most common and effective methods for determining the purity of candesartan cilexetil and quantifying its impurities.[6] These techniques offer high resolution and sensitivity for separating the active pharmaceutical ingredient from related substances.
Q3: What is a suitable solvent system for the crystallization of Candesartan cilexetil?
A3: A mixture of toluene and methanol (e.g., 95:5 w/w) is effective for the initial crystallization of crude candesartan cilexetil after deprotection. For further purification, recrystallization from methanol is recommended to achieve high purity.[1] Ethanol can also be used for recrystallization.
Q4: Can I perform the deprotection of this compound without using a strong acid?
A4: Yes, deprotection can be achieved by refluxing this compound in a mixture of methanol and water.[1][2] This method can be advantageous as it may reduce the formation of acid-catalyzed degradation products.
Quantitative Data Summary
The following tables summarize quantitative data from various purification protocols for this compound.
Table 1: Purity and Yield of Candesartan Cilexetil with Different Purification Methods
| Purification Method | Starting Material | Purity (by HPLC) | Yield | Reference |
| Crystallization from Toluene/Methanol (95:5 w/w) | Crude Candesartan Cilexetil | 99.32% | 90.5% | [2] |
| Recrystallization from Methanol | Crystalline Candesartan Cilexetil | 99.82% | 66% | [1] |
| Recrystallization from Ethanol | Crystalline Candesartan Cilexetil | - | 84.0% | [2] |
| Deprotection with Formic Acid followed by Crystallization from Toluene/Methanol | This compound | - | - | [2] |
Table 2: HPLC Method Parameters for Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Acquity UPLC BEH Shield RP18 | Kinetex® 2.6-μm C18 core-shell, 75x4.6 mm |
| Mobile Phase A | 0.01 M phosphate buffer (pH 3.0) | Phosphoric Acid in Water |
| Mobile Phase B | 95% Acetonitrile with 5% Water | Acetonitrile |
| Detection | UV at 254 nm and 210 nm | UV |
| Flow Rate | - | Dependent on optimization |
| Run Time | 20 minutes | Aimed for < 20 minutes |
| Reference | [6] | [5] |
Experimental Protocols
Protocol 1: Deprotection of this compound and Initial Crystallization
-
Suspend this compound (e.g., 50.0 g) in a mixture of water (e.g., 2.64 g) and methanol (e.g., 500 ml).
-
Heat the suspension to reflux for approximately 16.5 hours until a clear solution is obtained.
-
Remove the solvents by evaporation under reduced pressure (e.g., 30 mbar) at 40°C to obtain a solid residue.
-
Dissolve the residue in a mixture of toluene/methanol (95:5 w/w, e.g., 125 g) at 60°C.
-
Cool the solution to 20-23°C and stir for about 15 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a cold mixture of toluene/methanol (95:5 w/w).
-
Dry the solid under vacuum at 50°C.[1]
Protocol 2: Recrystallization of Candesartan Cilexetil for High Purity
-
Dissolve the crystalline candesartan cilexetil (e.g., 5.0 g) obtained from the initial crystallization in methanol (e.g., 25 g) at room temperature (19-22°C) to get a clear solution.
-
Stir the solution at this temperature. A precipitate should start to form within 10 minutes.
-
Continue stirring for approximately 60 hours.
-
Collect the solids by filtration.
-
Wash the collected solids with cold methanol.
-
Dry the final product at 50°C under reduced pressure to a constant weight.[1]
Visualizations
Caption: General workflow for the purification of Candesartan Cilexetil.
Caption: Troubleshooting decision tree for low purity of Candesartan Cilexetil.
References
- 1. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 2. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Candesartan Cilexetil Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and analysis of candesartan cilexetil degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of candesartan cilexetil?
A1: Candesartan cilexetil is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The most commonly reported degradants include:
-
Candesartan (CDS-6): The active form of the drug, resulting from the hydrolysis of the cilexetil ester group.
-
Desethyl Candesartan Cilexetil (Desethyl CCX): Formed through the loss of the ethyl group from the ethoxybenzimidazole moiety.
-
1N-Ethyl Candesartan Cilexetil & 2N-Ethyl Candesartan Cilexetil: Isomers formed by the ethylation on the benzimidazole ring.
-
1N-Ethyl Oxo Candesartan Cilexetil & 2N-Ethyl Oxo Candesartan Cilexetil: Oxidation products of the N-ethyl derivatives.
-
Other process-related impurities and degradants: Several other impurities, such as CDS-5, CDS-7, and ethyl candesartan, have also been identified.[1]
Q2: Under which conditions is candesartan cilexetil most likely to degrade?
A2: Forced degradation studies have shown that candesartan cilexetil is most susceptible to degradation under hydrolytic conditions (acidic, basic, and neutral).[1][2] It also shows significant degradation under photolytic conditions.[2] The drug is relatively stable to oxidative and thermal stress.[2] For instance, one study observed the highest degradation under hydrolytic conditions at 58.12%, followed by acidic conditions at 30.22%.[3]
Q3: What analytical techniques are recommended for identifying and quantifying these degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection are the most common techniques for separating and quantifying candesartan cilexetil and its degradation products.[4][5] For structural elucidation and confirmation of the identity of the degradants, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with Time-of-Flight (TOF) analyzers, is highly recommended.[2]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between degradation product peaks in HPLC/UPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A gradient elution with a phosphate buffer and acetonitrile is often effective. Adjusting the pH can significantly impact the retention and separation of ionizable compounds.[1] |
| Incorrect column selection. | Use a C18 or a cyano column, which have been shown to provide good separation for candesartan and its impurities.[2][5] | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| Unidentified peaks in the chromatogram. | Contamination from glassware, solvents, or the sample itself. | Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a blank injection to check for system contamination. |
| Co-elution of multiple degradation products. | Modify the chromatographic method (e.g., change the gradient slope, mobile phase, or column) to improve separation. Utilize LC-MS to identify the mass of the unknown peak. | |
| Low recovery of certain degradation products. | Adsorption of analytes to glassware or plasticware. | Use silanized glassware to minimize adsorption. |
| Degradation of the analyte in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to prevent further degradation of sensitive compounds. |
Quantitative Data Summary
The following tables summarize the percentage of candesartan cilexetil degradation observed under various stress conditions as reported in different studies.
Table 1: Degradation of Candesartan Cilexetil under Different Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 5N HCl | - | - | 30.22% | [3] |
| Alkaline Hydrolysis | 5N NaOH | - | - | 17.85% | [3] |
| Neutral Hydrolysis | Water | - | - | 58.12% | [3] |
| Thermal | - | - | - | 16.23% | [3] |
| Photolytic | - | - | - | 7.53% | [3] |
| UV Exposure | - | - | - | 8.32% | [3] |
| Acidic Hydrolysis | 0.5 N HCl | 2 hours | Room Temp | Significant | [1] |
| Basic Hydrolysis | 0.5 N NaOH | 2 hours | Room Temp | Significant | [1] |
| Neutral Hydrolysis | Water | 16 hours | 50°C | Significant | [1] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for subjecting candesartan cilexetil to various stress conditions to induce degradation.
-
Preparation of Stock Solution: Prepare a stock solution of candesartan cilexetil in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.5N to 5N HCl) and keep it at room temperature or elevated temperature for a specified period.[1][3]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.5N to 5N NaOH) and keep it at room temperature or elevated temperature for a specified period.[1][3]
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water and heat it for a specified period (e.g., at 50°C).[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide) and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample or a solution of candesartan cilexetil to dry heat at a specific temperature for a defined period.
-
Photolytic Degradation: Expose a solution of candesartan cilexetil to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase before analysis.
UPLC-UV Analytical Method Protocol
This protocol provides a typical UPLC-UV method for the separation and quantification of candesartan cilexetil and its degradation products.[1]
-
Chromatographic System: Waters Acquity UPLC system with a photodiode array (PDA) detector.
-
Column: BEH Shield RP18 (or equivalent), 1.7 µm particle size.
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and water (95:5 v/v).
-
Gradient Program: A linear gradient can be optimized to achieve the best separation.
-
Flow Rate: Typically around 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Detection Wavelengths: 254 nm for most impurities and 210 nm for certain process-related impurities like trityl alcohol.[1]
-
Injection Volume: 1 - 5 µL.
Visualizations
Caption: Experimental workflow for the identification of candesartan cilexetil degradation products.
Caption: Simplified degradation pathways of candesartan cilexetil under different stress conditions.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]
Improving reaction conditions for detritylation of Trityl candesartan cilexetil.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detritylation of Trityl candesartan cilexetil.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic conditions for the detritylation of this compound?
A1: A variety of acids can be used for the detritylation reaction. Common choices include organic acids like formic acid and methanesulfonic acid, as well as mineral acids like hydrochloric acid.[1][2][3] The choice of acid can influence reaction time and impurity profile. Lewis acids, such as zinc chloride, have also been employed to promote the reaction, potentially reducing certain impurities.[4][5]
Q2: Can the detritylation be performed without acid?
A2: Yes, acid-free detritylation methods have been developed. These typically involve heating this compound in a solvent mixture, such as toluene and methanol, with or without the presence of water.[1] These conditions can sometimes lead to a cleaner product profile.[1]
Q3: What solvent systems are recommended for this reaction?
A3: The most common solvent systems are mixtures of an alcohol, typically methanol, and an organic solvent like toluene or dichloromethane.[1][2] The ratio of the solvents can affect the solubility of the starting material and the final product, influencing reaction rate and ease of work-up. Acetonitrile has also been used as a solvent.[6]
Q4: What are the typical reaction temperatures and times?
A4: Reaction temperatures generally range from room temperature (around 25°C) to reflux conditions (up to 90°C).[1] The reaction time is dependent on the temperature, choice of acid, and solvent system, and can range from a few hours to over 19 hours.[1] Reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]
Q5: What are the major impurities to watch out for during this reaction?
A5: Several impurities can be formed during the detritylation of this compound. One major impurity is the 2-hydroxy-benzimidazole derivative, which can form under strong acidic conditions.[7] Other known impurities include candesartan desethyl and N-ethylated derivatives of candesartan cilexetil.[2][6][8] The formation of these impurities is often related to the specific reaction conditions used.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Acid | If using an acidic method, ensure the stoichiometric ratio of the acid is appropriate. A slight excess may be required. |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing is often necessary for complete conversion.[1][2] |
| Short Reaction Time | Extend the reaction time and monitor the progress using TLC or HPLC until the starting material is consumed.[1] |
| Poor Solubility | Adjust the solvent ratio to ensure the starting material is sufficiently dissolved at the reaction temperature. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
Issue 2: Formation of 2-Hydroxy-Benzimidazole Impurity
| Potential Cause | Troubleshooting Step |
| Strongly Acidic Conditions | Avoid using strong mineral acids if this impurity is a major issue.[7] Consider using a weaker organic acid like formic acid or an acid-free method.[1] |
| High Reaction Temperature | Lowering the reaction temperature might reduce the formation of this byproduct. |
Issue 3: Presence of N-Ethyl Impurities
| Potential Cause | Troubleshooting Step |
| Intermolecular N-alkylation | The ethoxy group of candesartan cilexetil can act as an alkylating agent, leading to N-ethylated impurities.[6] Optimizing reaction time and temperature can help minimize this side reaction. |
| Purification Challenges | These impurities can be difficult to remove. Careful selection of crystallization solvents is crucial for purification.[2] |
Quantitative Data Summary
The following tables summarize various reaction conditions and their outcomes as reported in the literature.
Table 1: Acid-Catalyzed Detritylation Conditions
| Acid | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formic Acid | Toluene, Methanol | 50-55 | 7 | - | [1] |
| Formic Acid | Toluene, Methanol | Reflux | 10 | 78.6 | [2] |
| Methanesulfonic Acid | Dichloromethane, Methanol | 25-27 | 4 | - | [1] |
| Hydrochloric Acid (gas) | Dichloromethane, Methanol | 5 | 3.5 | - | [2] |
| Zinc Chloride | Methanol, Methylene Chloride, Water | Reflux | 5 | - | [4] |
Table 2: Acid-Free Detritylation Conditions
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene, Methanol | 70 | 19 | 88.5 | [1] |
| Toluene, Methanol | 75-80 | 13 | - | [1] |
| Toluene, Methanol, Water | Reflux | 12 | - | [1] |
| Methanol, Water | Reflux | 16.5 | - | [2] |
Experimental Protocols
Protocol 1: Detritylation using Formic Acid[1]
-
Dissolve this compound (1.0 g, 1.18 mmol) in toluene (10 ml) at 50°C to 55°C.
-
Add formic acid (1.1 g, 23.88 mmol) and methanol (6 ml).
-
Heat the solution to 50°C to 55°C for approximately 7 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 20°C to 25°C.
-
Adjust the pH to 6.4 with 1 N NaOH.
-
Extract the product with ethyl acetate (3 x 20 ml).
-
Combine the organic layers, wash with brine (2 x 10 ml), dry over sodium sulfate, and evaporate the solvent to obtain the product.
Protocol 2: Acid-Free Detritylation[1]
-
Dissolve this compound (5.0 g, 5.86 mmol) in toluene (30 ml) at 60°C.
-
Add methanol (30 ml) to the solution.
-
Heat the mixture in an oil bath to 70°C for about 19 hours.
-
Reduce the volume of the solution under reduced pressure at 50°C to 60°C to a weight of approximately 16 g.
-
Cool the solution to -10°C for about 48 hours to precipitate the product.
-
Collect the precipitated solids by filtration, wash with cold methanol (2 x 2 ml), and dry to obtain crude candesartan cilexetil.
Visualizations
Caption: General experimental workflow for the detritylation reaction.
References
- 1. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 2. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 3. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 5. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Candesartan Cilexetil EP Impurity F | 914613-36-8 | SynZeal [synzeal.com]
Technical Support Center: HPLC Analysis of Candesartan and its Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of candesartan and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for candesartan analysis?
A1: A common approach for analyzing candesartan and its impurities involves reversed-phase HPLC.[1] A C18 column is frequently used as the stationary phase due to its effectiveness in separating the moderately non-polar candesartan molecule.[1] The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, such as phosphate or ammonium acetate, to control pH and improve peak shape.[1] Detection is typically carried out using a UV detector, with wavelengths around 254 nm and 210 nm being common for monitoring candesartan and its impurities.[2][3]
Q2: My candesartan peak is tailing. What are the possible causes and solutions?
A2: Peak tailing for candesartan can be caused by several factors. Unwanted interactions between candesartan and active sites on the column packing, such as free silanols, can lead to tailing.[1] Using a column with high-purity silica or an end-capped stationary phase can mitigate this issue.[1] Additionally, the pH of the mobile phase plays a crucial role; adjusting the pH to keep candesartan in its unionized form can improve peak shape.[4] If the sample is dissolved in a solvent much stronger than the mobile phase, it can also cause peak distortion.[1] Ensure your sample solvent is compatible with and ideally weaker than the initial mobile phase.[1]
Q3: I am observing poor resolution between candesartan and its impurities. How can I improve it?
A3: Achieving good resolution is critical for accurately quantifying impurities. The selectivity of the analysis is highly dependent on the mobile phase pH.[5] Optimizing the pH can significantly improve the separation of closely eluting peaks. The choice of organic modifier in the mobile phase, such as acetonitrile over methanol, can also enhance resolution as it may prevent significant increases in retention time for certain impurities.[2] Employing a gradient elution program, where the mobile phase composition is changed over time, can also effectively separate complex mixtures of candesartan and its degradation products.[6] For challenging separations, using a column with a smaller particle size (e.g., in UPLC systems) can provide higher efficiency and better resolution.[1]
Q4: I am seeing ghost peaks in my chromatogram. What are they and how can I eliminate them?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the sample analytes.[7] They can originate from various sources, including impurities in the mobile phase, contamination of the HPLC system, or carryover from previous injections.[8][9] To troubleshoot, start by injecting a blank solvent. If the ghost peak is still present, the source is likely the system or mobile phase.[8] Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.[9] Regular cleaning and maintenance of the injector, column, and detector are essential to prevent contamination.[8]
Q5: What is carryover and how can I minimize it in candesartan analysis?
A5: Carryover is the appearance of a small peak of the analyte in a blank injection following a high-concentration sample.[10] This occurs when residual analyte remains in the injection system (e.g., autosampler needle, valve) or on the column.[10] Candesartan's hydrophobic nature makes it prone to adsorption on surfaces, increasing the risk of carryover.[10] To minimize carryover, a robust needle wash protocol is crucial. Using a strong wash solvent in which candesartan is highly soluble, such as a mixture of acetonitrile and methanol with a small amount of acid, can be effective.[10] A thorough column wash with a high percentage of organic solvent at the end of each run is also recommended to remove any retained candesartan.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for the candesartan peak.
Caption: A step-by-step guide to diagnosing and resolving peak tailing issues.
Issue 2: Poor Resolution
This workflow helps to systematically improve the separation between candesartan and its impurities.
Caption: Workflow for improving the separation of candesartan and its impurities.
Experimental Protocols
Representative HPLC Method for Candesartan and Impurities
This protocol is a synthesis of common practices found in the literature and should be optimized for your specific instrumentation and impurity profile.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 3.0 with Orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Varies, a typical starting point could be a linear gradient from 30% B to 70% B over 20 minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve candesartan cilexetil reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.[2]
-
Impurity Stock Solution: Prepare a stock solution containing known impurities in the diluent.[2]
-
Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of candesartan cilexetil into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.
4. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the candesartan peak.[11] |
| Resolution | Greater than 1.5 between candesartan and the closest eluting impurity peak.[12] |
| %RSD of Peak Area | Not more than 2.0% for six replicate injections of the standard solution.[13] |
Forced Degradation Study Protocol
To assess the stability-indicating nature of the HPLC method, forced degradation studies are performed.[12]
-
Acid Hydrolysis: Treat the drug substance or product with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the drug substance or product with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug substance or product with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 105°C).[14]
-
Photolytic Degradation: Expose the drug substance or product to UV light.[12]
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main candesartan peak and from each other.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Stability indicating rp hplc method for the determination of candisartan | PDF [slideshare.net]
Stability issues of Trityl candesartan cilexetil in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Trityl candesartan cilexetil in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a key intermediate in the synthesis of Candesartan cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[1][2] The stability of the trityl group is a significant concern during synthesis, purification, and storage. The primary stability issue is the deprotection (detritylation) of this compound to form Candesartan cilexetil, which can be influenced by factors such as pH, temperature, and solvent choice.[1] Understanding and controlling this conversion is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient (API).
Q2: What are the primary degradation pathways for this compound in solution?
A2: The most common degradation pathway is the acid-catalyzed hydrolysis of the trityl group, yielding Candesartan cilexetil and triphenylmethanol (trityl alcohol).[1][3] Under certain conditions, other impurities can also form. For instance, intermolecular N-alkylation by the ethoxy group of Candesartan cilexetil can lead to the formation of N-1 and N-2 ethylated derivatives on the tetrazole ring.[1]
Q3: What are the common impurities associated with this compound and its degradation?
A3: Common process-related and degradation impurities include:
-
Candesartan cilexetil: The intended product of deprotection.[1]
-
Trityl alcohol (Triphenylmethanol): A byproduct of the deprotection reaction.[2][3]
-
N-1 and N-2 ethylated candesartan cilexetil: Formed through intermolecular alkylation.[1]
-
Desethyl Candesartan Cilexetil: Can be formed under acid hydrolysis and thermal stress.[3]
-
Other related substances: Various other impurities can arise from the synthesis and degradation processes.[4]
Troubleshooting Guide
Issue 1: Premature or uncontrolled deprotection of this compound during an experiment.
-
Possible Cause: The presence of acidic conditions in the solvent or on glassware.
-
Troubleshooting Steps:
-
Ensure all solvents are neutral and free of acidic impurities.
-
Use glassware that has been thoroughly rinsed and neutralized.
-
If a reaction needs to be performed under non-acidic conditions, consider using buffered solutions or non-protic solvents.
-
Monitor the reaction closely using an appropriate analytical method like HPLC to track the conversion.
-
Issue 2: Formation of unknown impurities during storage of a this compound solution.
-
Possible Cause: Exposure to heat, light, or reactive solvents leading to degradation.
-
Troubleshooting Steps:
-
Store solutions of this compound in a cool, dark place.
-
Use amber vials or protect the solution from light.
-
Choose a stable solvent for storage. Acetonitrile and methanol are commonly used, but their stability with the compound over long periods should be verified.[1][3]
-
Analyze the solution periodically by HPLC to check for the appearance of new peaks.
-
Issue 3: Difficulty in separating this compound from its impurities by HPLC.
-
Possible Cause: Suboptimal chromatographic conditions (e.g., mobile phase, column, wavelength).
-
Troubleshooting Steps:
-
Optimize the mobile phase composition. A gradient elution with a phosphate buffer (pH adjusted to 3.0) and acetonitrile is often effective.[3][5]
-
Select an appropriate column, such as a C18 column.[6]
-
Use dual-wavelength UV detection. For example, monitor at 254 nm for most impurities and 210 nm for Trityl alcohol.[3][5]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a generalized procedure based on common industry practices for stress testing of pharmaceutical compounds.
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Add 0.1N NaOH to the stock solution and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep it at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound or the solution at a high temperature (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the solution to UV light as per ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products.
-
Protocol 2: HPLC Method for Analysis of this compound and its Impurities
This is a representative HPLC method synthesized from published literature.[3][5][6]
-
Objective: To separate and quantify this compound and its related impurities.
-
Instrumentation: A UPLC or HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters Acquity UPLC BEH Shield RP18).
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[3][5]
-
Gradient Elution: A suitable gradient program to ensure separation of all components.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min).[6]
-
Injection Volume: 2 µL.[6]
-
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Reagent/Condition | Typical Duration | Major Degradation Products |
| Acid Hydrolysis | 1N HCl, 60°C | 6 hours | Candesartan cilexetil, Desethyl CCX[3][6] |
| Base Hydrolysis | 0.1N NaOH, 60°C | 6 hours | Candesartan cilexetil[3][6] |
| Oxidation | 3% H₂O₂, Room Temp | 6 hours | Various oxidative degradants[6] |
| Thermal | 60°C | 48 hours | Desethyl CCX, 1N Ethyl Oxo CCX, 2N Ethyl Oxo CCX[3][6] |
| Photolysis | UV light (ICH Q1B) | Per guidelines | Photodegradation products |
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
Common impurities in candesartan cilexetil synthesis from Trityl precursor.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of candesartan cilexetil from its trityl precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of candesartan cilexetil from a trityl precursor?
A1: The synthesis of candesartan cilexetil from a trityl precursor, particularly during the deprotection step, can lead to the formation of several process-related and degradation impurities. The most frequently observed impurities include:
-
N-Trityl Candesartan Cilexetil: This is the unreacted starting material from the deprotection step.
-
Trityl Alcohol: A common byproduct formed from the cleaved trityl protecting group.
-
Desethyl Candesartan Cilexetil (Impurity B): Formed by the hydrolysis of the ethyl ester group of the cilexetil moiety.[1][2]
-
N-Ethyl Candesartan Cilexetil (Impurity F): Results from the ethylation of the tetrazole ring.[3]
-
2-oxo-benzimidazole Impurity: This impurity arises from the degradation of the benzimidazole ring system.[4][5]
-
Ethyl Candesartan (Impurity A): A transesterification product.[6]
Q2: What is the primary cause of impurity formation in this synthesis?
A2: The most critical step for impurity formation is the acidic deprotection of the trityl group from the tetrazole ring of N-trityl candesartan cilexetil.[5] The harsh acidic conditions and elevated temperatures required for this reaction can lead to various side reactions, including hydrolysis, degradation of the main molecule, and reactions involving the cleaved trityl group or residual solvents.[5][6]
Q3: How can I monitor the progress of the deprotection reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are the recommended analytical techniques for monitoring the reaction progress and quantifying impurities.[6][7] These methods allow for the separation and quantification of the starting material, the desired product, and various impurities in a single run.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of candesartan cilexetil from its trityl precursor.
Problem 1: High Levels of Unreacted N-Trityl Candesartan Cilexetil
-
Possible Cause 1: Incomplete Deprotection Reaction.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by HPLC and extend the reaction time until the starting material is consumed to an acceptable level.
-
Optimize Acid Concentration: The concentration of the acid used for deprotection is critical. Too low a concentration may lead to an incomplete reaction. A gradual increase in the acid concentration can be explored, while carefully monitoring for the formation of degradation impurities.
-
Elevate Reaction Temperature: Increasing the temperature can accelerate the deprotection. However, this must be done cautiously as higher temperatures can also promote the formation of degradation products.[8] A temperature optimization study is recommended.
-
-
-
Possible Cause 2: Inefficient Mixing.
-
Troubleshooting:
-
Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture, especially if the starting material has limited solubility in the reaction solvent.
-
-
Problem 2: Significant Formation of Trityl Alcohol
-
Observation: A prominent peak corresponding to trityl alcohol is observed in the HPLC chromatogram of the crude product.
-
Root Cause: This is an expected byproduct of the deprotection of the trityl group. While its formation is unavoidable, its presence in the final product needs to be minimized.
-
Troubleshooting:
-
Purification: Trityl alcohol is typically less polar than candesartan cilexetil and can be effectively removed through crystallization or column chromatography.[7]
-
Solvent Selection for Crystallization: Utilizing a solvent system where candesartan cilexetil has lower solubility compared to trityl alcohol can facilitate its removal. Mixtures of methanol and toluene have been reported to be effective.[7]
-
Problem 3: Presence of Desethyl Candesartan Cilexetil (Impurity B)
-
Formation Pathway: This impurity is formed by the hydrolysis of the ester linkage in the cilexetil group, often catalyzed by acidic or basic conditions.[6]
-
Troubleshooting:
-
Control of pH: During work-up and purification steps, it is crucial to maintain a neutral pH to prevent acid or base-catalyzed hydrolysis.
-
Water Content: Minimize the amount of water present during the deprotection step and subsequent work-up to reduce the chances of hydrolysis.
-
Temperature Control: Elevated temperatures can accelerate hydrolysis. Perform purification steps at controlled, lower temperatures.
-
Problem 4: Detection of N-Ethyl and Oxo Impurities
-
Formation Pathway: The formation of N-ethyl impurities is proposed to occur via an intermolecular reaction where the ethoxy group of one candesartan cilexetil molecule alkylates the tetrazole ring of another.[3] The 2-oxo-benzimidazole impurity is a degradation product formed under strong acidic conditions.[4][5]
-
Troubleshooting:
-
Milder Deprotection Conditions: To minimize the formation of these degradation products, consider using milder deprotection conditions. This could involve using a weaker acid, a lower reaction temperature, or a shorter reaction time.[8] The use of Lewis acids like zinc chloride has been reported to provide cleaner reactions.[4]
-
Solvent Choice: The choice of solvent can influence the formation of these impurities. Protic solvents like methanol are often used in deprotection, but their role in side reactions should be considered.[7]
-
Data Presentation
Table 1: Common Impurities in Candesartan Cilexetil Synthesis
| Impurity Name | Common Designation | Formation Stage | Potential Cause |
| N-Trityl Candesartan Cilexetil | Starting Material | Deprotection | Incomplete reaction |
| Trityl Alcohol | Byproduct | Deprotection | Cleavage of trityl group |
| Desethyl Candesartan Cilexetil | Impurity B | Deprotection/Work-up | Hydrolysis of cilexetil ester |
| Ethyl Candesartan | Impurity A | Deprotection | Transesterification |
| N-Ethyl Candesartan Cilexetil | Impurity F | Deprotection | Ethylation of tetrazole ring |
| 2-oxo-benzimidazole Impurity | Degradation Product | Deprotection | Acid-catalyzed degradation |
Experimental Protocols
Key Experiment: Deprotection of N-Trityl Candesartan Cilexetil
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity levels.
Materials:
-
N-Trityl Candesartan Cilexetil
-
Methanol
-
Toluene
-
Formic Acid (or another suitable acid)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve N-Trityl Candesartan Cilexetil in a suitable solvent mixture, such as toluene and methanol.[8]
-
Add the deprotecting agent (e.g., formic acid) to the solution.[8]
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the progress by HPLC.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Perform a liquid-liquid extraction using ethyl acetate and water.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude candesartan cilexetil.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., methanol/toluene) to remove impurities like trityl alcohol.[7]
Analytical Method: UPLC for Impurity Profiling
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH Shield RP18 (or equivalent)[6]
-
Mobile Phase A: 0.01 M phosphate buffer (pH 3.0 with Orthophosphoric acid)[6]
-
Mobile Phase B: Acetonitrile and Water (95:5 v/v)[6]
-
Gradient Elution: A suitable gradient program to separate all impurities.
-
Flow Rate: As per column specifications (typically 0.3-0.5 mL/min).
-
Detection: UV detection at 210 nm and 254 nm to ensure the detection of all impurities.[6]
-
Column Temperature: Controlled at a specific temperature (e.g., 30-40 °C).
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare reference standards for all known impurities for accurate quantification.
Visualizations
Caption: Synthetic workflow for candesartan cilexetil highlighting the critical deprotection step.
Caption: Logical relationships in the formation of common impurities during deprotection.
References
- 1. O-Desethyl Candesartan Cilexetil | 869631-11-8 [chemicalbook.com]
- 2. Candesartan Cilexetil EP Impurity B (Candesartan Cilexetil… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 8. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
Technical Support Center: Optimization of Candesartan Cilexetil Crystallization for Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of candesartan cilexetil.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of candesartan cilexetil, with a focus on achieving high purity.
Q1: My final candesartan cilexetil product has low purity. What are the potential causes and how can I improve it?
A1: Low purity in candesartan cilexetil can stem from several factors, including the presence of residual starting materials, byproducts, or undesired polymorphic forms. Key impurities can include desethyl candesartan cilexetil, 1N-ethyl candesartan cilexetil, and 2N-ethyl candesartan cilexetil.[1][2]
Troubleshooting Steps:
-
Recrystallization: A common and effective method to enhance purity is recrystallization. A two-step crystallization process can be particularly effective.[3]
-
First Crystallization: Crystallize the crude product from a mixture of toluene and water.
-
Second Recrystallization: Dissolve the crystalline material in a second solvent system, such as methanol, and recrystallize to yield a substantially pure product.[3]
-
-
Solvent System Optimization: The choice of solvent is critical for selective crystallization of the desired polymorph and rejection of impurities.
-
Control of Polymorphism: Different polymorphic forms (e.g., Form I, Form II, and solvates) can affect purity and other physicochemical properties.[4][5][6] The choice of solvent and crystallization conditions will determine the resulting polymorphic form. For example, Form I can be prepared from solvents like methanol, ethanol, isopropanol, acetonitrile, or a mixture of acetone and water.[4] Form II is typically obtained from acetone.[4]
-
Analytical Characterization: Utilize analytical techniques to identify the impurities and guide your purification strategy. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying impurities.[7][8]
Q2: I am observing the formation of an undesired polymorph. How can I control the polymorphic outcome of my crystallization?
A2: Controlling polymorphism is crucial for ensuring consistent product quality. The formation of a specific polymorph is influenced by solvent, temperature, and cooling rate.
Troubleshooting Steps:
-
Solvent Selection:
-
To obtain Form I , consider using methanol, ethanol, isopropanol, acetonitrile, or a 3:1 (v/v) mixture of acetone and water.[4]
-
To obtain Form II , acetone is the preferred solvent.[4] Note that crystallization from acetone may initially yield an acetone solvate, which then transforms to Form II upon desolvation.[4][9]
-
-
Solvent Composition: In mixed solvent systems, such as acetone/water, adjusting the solvent ratio can direct the crystallization towards a specific form.[4][5]
-
Temperature Control: The kinetics of polymorphic transformation can be temperature-dependent.[4] A controlled cooling profile during crystallization is essential.
-
Seeding: Introducing seed crystals of the desired polymorph can help direct the crystallization process and prevent the nucleation of undesired forms.
Q3: The filtration of my crystallized candesartan cilexetil is slow. What could be the reason and how can I improve it?
A3: Slow filtration is often due to a small particle size or an unfavorable crystal habit (e.g., needle-like crystals).
Troubleshooting Steps:
-
Cooling Rate: A slower cooling rate generally promotes the growth of larger crystals, which are easier to filter.
-
Agitation: The rate of stirring can influence crystal size and morphology. Experiment with different agitation speeds to find the optimal conditions for your system.
-
Solvent System: The solvent system can impact crystal habit. Consider screening different solvents or solvent mixtures to obtain crystals with better filtration characteristics.
-
Spherical Crystallization: A specific method to produce spherical crystals of Form I with good flowability involves using a ketone solvent followed by dilution crystallization with an alcohol.[10]
Frequently Asked Questions (FAQs)
Q: What are the common polymorphic forms of candesartan cilexetil?
A: The most commonly cited polymorphic forms are Form I and Form II.[4][6] An amorphous form also exists.[6] Additionally, solvates, such as an acetone solvate, can be formed, which may transform into other polymorphic forms upon drying.[4][9]
Q: Which analytical techniques are recommended for purity and polymorphic analysis of candesartan cilexetil?
A:
-
For Purity: High-Performance Liquid Chromatography (HPLC) and Ultra High-Pressure Liquid Chromatography (UPLC) are the primary methods for quantifying impurities.[7][8]
-
For Polymorphism:
-
Powder X-Ray Diffraction (PXRD) is the definitive technique to identify different crystalline forms.[9]
-
Differential Scanning Calorimetry (DSC) can be used to observe melting points and phase transitions, which are characteristic of different polymorphs.[6][9]
-
Infrared (IR) Spectroscopy and Raman Spectroscopy can also differentiate between polymorphs based on their unique vibrational spectra.[4][9]
-
Q: What is a typical solvent-to-solute ratio for the recrystallization of candesartan cilexetil?
A: While the optimal ratio can vary, one reported example for recrystallization from methanol involves dissolving 5.0 g of crude candesartan cilexetil in 25 g of methanol.[3]
Data Presentation
Table 1: Solvent Systems for Candesartan Cilexetil Polymorphs
| Polymorphic Form | Solvent System(s) | Reference(s) |
| Form I | Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone/Water (3:1 v/v) | [4] |
| Form II | Acetone | [4] |
| Acetone Solvate | Acetone (preferentially crystallized by cooling) | [4][5][9] |
Experimental Protocols
Protocol 1: Recrystallization of Candesartan Cilexetil for High Purity [3]
-
Dissolution: Dissolve the crude candesartan cilexetil (e.g., 5.0 g) in methanol (e.g., 25 g) at room temperature (19-22°C) until a clear solution is obtained.
-
Crystallization: Stir the solution at room temperature. A precipitate should begin to form within approximately 10 minutes. Continue stirring for an extended period (e.g., 60 hours) to allow for complete crystallization.
-
Filtration and Washing: Collect the solid product by filtration. Wash the collected solids with a small amount of cold methanol (e.g., 2.5 g).
-
Drying: Dry the purified candesartan cilexetil at 50°C to a constant weight.
Protocol 2: Antisolvent/Cooling Crystallization to Obtain Form I [4]
-
Dissolution: Dissolve the required amount of candesartan cilexetil Form I in acetone (e.g., 45.0 g) at 50°C.
-
Antisolvent Addition: Once a clear solution is obtained, add water (the antisolvent) at a constant rate (e.g., 2 mL/min) while maintaining a constant stirring speed (e.g., 400 rpm). The volume ratio of acetone to water can be adjusted, for example, to 3:1 to favor Form I.[4]
-
Cooling: Cool the solution from 50°C to 5°C at a controlled rate (e.g., 10°C/h).
-
Isolation: Isolate the resulting crystals by filtration.
Visualizations
Caption: Workflow for the recrystallization of candesartan cilexetil.
Caption: Workflow for antisolvent crystallization of Form I.
Caption: Factors influencing candesartan cilexetil crystallization outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-State Characterization of Candesartan Cilexetil (TCV-116) : Crystal Structure and Molecular Mobility [jstage.jst.go.jp]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106397409A - Preparation method of candesartan cilexetil crystal form I spherical crystal - Google Patents [patents.google.com]
Technical Support Center: Candesartan Cilexetil Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of candesartan cilexetil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and manufacturing of this active pharmaceutical ingredient (API).
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of candesartan cilexetil, offering potential causes and solutions.
Question: We are observing a significant amount of the N-1 and N-2 ethylated impurities in our crude product. What are the likely causes and how can we minimize their formation?
Answer:
The formation of N-1 and N-2 ethylated impurities of candesartan cilexetil is a common challenge, particularly during the final deprotection step.[1] These impurities can be difficult to remove in downstream processing.
Potential Causes:
-
Reaction Conditions during Deprotection: Acidic conditions, especially in the presence of ethanol, can lead to the formation of these ethylated derivatives. For instance, using ethanolic hydrogen chloride for detritylation can be a primary source.[1]
-
Residual Solvents: The presence of residual ethanol in the reaction mixture from previous steps can contribute to the formation of these impurities.
Recommended Solutions:
-
Alternative Deprotection Methods: Consider using alternative deprotection conditions that do not involve ethanol. A mixture of water and methanol heated to reflux has been shown to be effective for the deprotection of trityl candesartan cilexetil.
-
Solvent Selection and Control: Ensure that the solvents used are free from significant amounts of ethanol. If ethanol is used in a preceding step, ensure its complete removal before proceeding to the deprotection step.
-
Process Optimization: Carefully control the temperature and reaction time during deprotection to minimize side reactions.
Question: Our final API does not meet the required purity specifications, with total impurities exceeding 0.2%. How can we improve the purity of our candesartan cilexetil?
Answer:
Achieving high purity is critical for the final API. A total impurity level of less than 0.2% is often targeted.[2]
Potential Causes:
-
Incomplete Reactions: Incomplete conversion in any of the synthetic steps can lead to the carryover of starting materials and intermediates into the final product.
-
Side Reactions: As discussed, side reactions like N-alkylation can generate significant impurities.
-
Inefficient Crystallization/Recrystallization: The crystallization process is a crucial step for purification. Improper solvent systems, cooling rates, or agitation can lead to poor impurity rejection.
Recommended Solutions:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the progress of each reaction and ensure completion before proceeding to the next step.
-
Optimized Crystallization: A two-step crystallization process can be effective. First, crystallize the residue from a mixture of water and toluene. Then, a subsequent recrystallization from methanol can yield substantially pure candesartan cilexetil.[2]
-
Solvent System Selection: The choice of solvent for crystallization is critical. A mixture of acetone and hexane has also been reported for the purification of candesartan cilexetil.[2]
Question: We are facing issues with the stability of our final product, leading to out-of-specification results for impurities during stability testing. What could be the cause?
Answer:
Stability issues, where impurity levels increase over time, have been a cause for product recalls.[3][4][5][6] This indicates that the drug substance may be degrading.
Potential Causes:
-
Presence of Degradants: The API may contain impurities that act as catalysts for degradation.
-
Polymorphism: Different crystalline forms (polymorphs) of candesartan cilexetil can have different stability profiles. The desired Form I is a stable crystalline form.
-
Storage Conditions: Improper storage conditions (temperature, humidity, light exposure) can accelerate degradation.
Recommended Solutions:
-
Thorough Purification: Ensure the removal of process-related impurities and potential degradants through optimized crystallization and purification steps.
-
Polymorphic Control: Implement controls during crystallization to ensure the formation of the stable Form I polymorph. Characterization methods like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to confirm the polymorphic form.
-
Stress Testing: Conduct forced degradation studies to understand the degradation pathways and identify potential degradants. This information can help in developing a robust formulation and defining appropriate storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of candesartan cilexetil?
A1: Several process-related impurities and degradation products have been identified. Some of the key impurities include:
-
Candesartan: The active metabolite, which can be present due to hydrolysis of the cilexetil ester.
-
N-1 and N-2 Ethylated Candesartan Cilexetil: Formed as side products, particularly during acidic deprotection in the presence of ethanol.[1]
-
Candesartan Desethyl: An impurity that can be controlled to less than 0.1% through optimized purification processes.[2]
-
This compound: The protected intermediate, which may be present due to incomplete deprotection.
-
Other Related Compounds: Various other impurities are listed in pharmacopeias (e.g., Impurity A, F, G).[7][8]
Q2: What is the role of the trityl group in the synthesis of candesartan cilexetil?
A2: The trityl group (triphenylmethyl) is a bulky protecting group used for a key nitrogen atom in the candesartan structure. This protection is crucial during the formation of the biphenyl-tetrazole system and other functional groups. It prevents side reactions and leads to higher yields and a cleaner synthesis, simplifying the purification of the final API.
Q3: What are some of the key steps in the synthesis of candesartan cilexetil?
A3: A common synthetic route involves several key transformations:
-
Formation of the biphenyl-tetrazole moiety.
-
N-alkylation to introduce the benzimidazole portion.
-
Cyclization to form the benzimidazole ring.
-
Esterification to form the cilexetil ester. This is often done after protecting the tetrazole group, for example, with a trityl group.
-
Deprotection of the tetrazole group (e.g., detritylation) to yield the final candesartan cilexetil.
Data Presentation
Table 1: Purity Specifications for Candesartan Cilexetil
| Impurity | Specification Limit (% by area HPLC) | Reference |
| Total Impurities | < 0.2 | [2] |
| Candesartan Desethyl | < 0.1 (preferably < 0.02) | [2] |
| Candesartan Ester | < 0.10 in Candesartan intermediate | [9] |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes a method for the removal of the trityl protecting group from this compound.
Materials:
-
This compound
-
Methanol
-
Water
-
Toluene
Procedure:
-
Prepare a suspension of this compound (1 equivalent) in a solvent mixture of methanol (10 volumes) and water (approximately 2.5 equivalents).
-
Heat the suspension to reflux for approximately 16.5 hours, or until the reaction is complete as monitored by a suitable in-process control (e.g., HPLC), to obtain a clear solution.
-
Remove the solvents by evaporation under reduced pressure (e.g., 30 mbar at 40°C) to obtain a residue of crude candesartan cilexetil.
-
Proceed with crystallization for purification.
Protocol 2: Crystallization of Candesartan Cilexetil
This protocol outlines a two-step crystallization process to achieve high purity candesartan cilexetil.
Materials:
-
Crude candesartan cilexetil residue
-
Toluene
-
Water
-
Methanol
Procedure: Step 1: Crystallization from Toluene/Water
-
Dissolve the crude candesartan cilexetil residue in a mixture of toluene and water.
-
Heat the mixture to ensure complete dissolution, and then allow it to cool slowly to induce crystallization.
-
Isolate the crystalline candesartan cilexetil by filtration and wash with a suitable solvent.
Step 2: Recrystallization from Methanol
-
Dissolve the crystalline candesartan cilexetil obtained from Step 1 in methanol, heating as necessary.
-
Allow the solution to cool, inducing recrystallization.
-
Filter the purified candesartan cilexetil, wash with cold methanol, and dry under vacuum to a constant weight.[2]
Visualizations
Caption: Impurity formation during the deprotection step of candesartan cilexetil synthesis.
Caption: Troubleshooting workflow for addressing high impurity levels in candesartan cilexetil.
References
- 1. researchgate.net [researchgate.net]
- 2. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Acrobat Accessibility Report [pharmacy.ca.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Candesartan Cilexetil EP Impurity F | 914613-36-8 | SynZeal [synzeal.com]
- 9. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]
Avoiding side reactions during the synthesis of candesartan cilexetil
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of candesartan cilexetil. It provides troubleshooting advice and frequently asked questions to help navigate and mitigate common side reactions encountered during the manufacturing process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of candesartan cilexetil, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of 2-hydroxy-benzimidazole impurity | Strong acidic conditions during the detritylation (deprotection) step.[1] | - Utilize a milder deprotection method, such as refluxing in a mixture of methanol and water.[2] - Consider using formic acid in a toluene/methanol solvent system, followed by neutralization.[3] - Employ non-acidic deprotection by heating in a toluene/methanol mixture. |
| Presence of N-ethylated impurities (1-N-ethyl and 2-N-ethyl isomers) | Intermolecular N-alkylation by the ethoxy group of another candesartan cilexetil molecule, particularly during deprotection and purification steps.[4] | - Optimize the deprotection conditions by controlling temperature and reaction time to minimize intermolecular reactions. - Employ purification techniques such as column chromatography or selective crystallization to separate the isomers. |
| Significant hydrolysis of the cilexetil ester | - Exposure to strong acidic or basic conditions during synthesis or work-up.[5][6] - Presence of water in the reaction mixture during steps sensitive to hydrolysis. - Basic residues in glassware can catalyze hydrolysis, especially during evaporation with methanol.[7][8] | - Maintain neutral or slightly acidic pH during work-up and purification where possible. - Use anhydrous solvents and reagents, particularly in the esterification step. - Ensure glassware is thoroughly cleaned and free of basic residues. |
| Formation of Des-ethyl candesartan cilexetil | Acid-catalyzed hydrolysis of the ethyl ether group.[5] | - Avoid prolonged exposure to strong acidic conditions. - Optimize the duration and temperature of acid-mediated reactions. |
| Low overall yield | - Incomplete reactions at various stages (N-alkylation, cyclization, esterification, deprotection). - Product loss during work-up and purification steps. - Competing side reactions consuming starting materials. | - Monitor reaction completion using appropriate analytical techniques (e.g., TLC, HPLC). - Optimize reaction parameters such as temperature, reaction time, and catalyst loading. - Refine extraction and crystallization procedures to minimize product loss. |
Frequently Asked Questions (FAQs)
Synthesis and Side Reactions
Q1: What is the most common synthetic route for candesartan cilexetil and what are its critical steps?
A common and effective route involves the N-alkylation of a benzimidazole intermediate with a protected tetrazolyl-biphenyl derivative, followed by esterification and deprotection. The critical steps prone to side reactions are the final esterification and the deprotection of the tetrazole protecting group (often a trityl group).[1]
Q2: How can I minimize the formation of the 2-hydroxy-benzimidazole impurity during the deprotection of trityl-candesartan cilexetil?
The formation of this impurity is often attributed to harsh acidic conditions. To minimize its formation, consider using milder deprotection methods. One successful approach is to reflux the trityl-protected candesartan cilexetil in a mixture of methanol and water.[2] This method avoids the use of strong mineral acids. Alternative methods include using formic acid in a toluene/methanol mixture or performing the deprotection without acid at elevated temperatures in a toluene/methanol solvent system.[3]
Q3: What causes the formation of N-ethylated impurities on the tetrazole ring?
These impurities, the 1-N-ethyl and 2-N-ethyl isomers, can form via an intermolecular reaction where the ethoxy group of one candesartan cilexetil molecule alkylates the tetrazole ring of another.[4] This can occur during the deprotection step or subsequent purification. Controlling the temperature and reaction time during these stages can help minimize this side reaction.
Q4: What are the primary degradation pathways for candesartan cilexetil under stress conditions?
Stress degradation studies show that candesartan cilexetil is susceptible to hydrolysis under acidic, basic, and neutral conditions, with the most significant degradation often observed under neutral hydrolysis.[9][10] It is also sensitive to photolytic degradation. The molecule is relatively stable to oxidative and thermal stress.[9][10] Key degradation products include Des-ethyl candesartan cilexetil and various N-ethylated and oxo-impurities.[5]
Purification and Analysis
Q5: What are effective methods for purifying crude candesartan cilexetil?
Crystallization and recrystallization are highly effective for purifying candesartan cilexetil. A common procedure involves crystallizing the crude product from a toluene/methanol mixture, followed by recrystallization from methanol.[2] This process has been shown to yield high-purity product (e.g., 99.83% by HPLC).[2]
Q6: Which analytical techniques are recommended for monitoring the purity of candesartan cilexetil during synthesis?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the purity of candesartan cilexetil and quantifying impurities.[2][11] Thin-Layer Chromatography (TLC) can be used for rapid in-process monitoring of reaction completion.
Experimental Protocols
Protocol 1: Deprotection of Trityl-Candesartan Cilexetil with Minimal Impurity Formation
This protocol is designed to minimize the formation of the 2-hydroxy-benzimidazole impurity.
-
Reaction Setup: In a suitable reaction vessel, suspend trityl-candesartan cilexetil (1 equivalent) in a solvent mixture of methanol (10 volumes) and water (0.25 equivalents relative to the starting material).[2]
-
Deprotection: Heat the suspension to reflux. The reaction mixture should become a clear solution as the reaction progresses. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 16-17 hours).[2]
-
Work-up: After the reaction is complete, cool the solution and remove the solvents by evaporation under reduced pressure.
-
Crystallization: Dissolve the resulting residue in a minimal amount of a warm (approx. 60°C) toluene/methanol mixture (e.g., 95:5 w/w).[2]
-
Isolation: Cool the solution to room temperature and stir for several hours to allow for crystallization. Collect the precipitated solid by filtration, wash with a cold toluene/methanol mixture, and dry under vacuum.
-
Recrystallization (Optional): For higher purity, dissolve the crystalline product in warm methanol (approx. 50°C) and then cool to room temperature to recrystallize. Filter the purified product, wash with cold methanol, and dry under vacuum.[2]
Protocol 2: N-Alkylation of Ethyl 2-(N-Boc-amino)-3-nitrobenzoate
This is a key step in a convergent synthesis route.
-
Reaction Setup: In a reaction vessel, dissolve ethyl 2-(N-Boc-amino)-3-nitrobenzoate (1 equivalent) and 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (1 equivalent) in acetonitrile.
-
Alkylation: Add potassium carbonate (2 equivalents) to the mixture. Heat the reaction to reflux and stir for approximately 6 hours.[1]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude N-alkylated product, which can be purified by chromatography if necessary.[1]
Visualizations
Candesartan Cilexetil Synthesis and Side Reaction Pathways
Caption: Main synthesis pathway of candesartan cilexetil and key side reactions.
Troubleshooting Workflow for Impurity Issues
Caption: A logical workflow for troubleshooting common impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 3. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 10. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative Guide to Candesartan Cilexetil Precursors: Trityl vs. N-Boc Protected Intermediates
For Researchers, Scientists, and Drug Development Professionals
Candesartan cilexetil, a potent angiotensin II receptor antagonist, is a widely prescribed medication for the management of hypertension. Its synthesis is a critical area of research in pharmaceutical development, with a focus on optimizing yield, purity, and cost-effectiveness. A key step in its synthesis involves the protection of the tetrazole group to prevent side reactions. This guide provides an objective comparison of two prominent precursors: trityl candesartan cilexetil and an N-Boc protected intermediate, supported by experimental data and detailed protocols.
Executive Summary
The use of a trityl protecting group for the tetrazole moiety in candesartan synthesis is a well-established and widely documented method. This pathway generally offers high yields and results in a crystalline and stable intermediate, this compound. However, the deprotection step often requires acidic conditions, which can lead to the formation of specific impurities.
An alternative approach utilizes an N-tert-butoxycarbonyl (N-Boc) protecting group. This method presents a convergent synthetic strategy where the benzimidazole ring is formed in the later stages. While this route can also produce high-purity candesartan cilexetil, the overall yield and the number of steps involved present a different process profile. This guide will delve into the quantitative and methodological differences between these two precursor pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the synthesis of candesartan cilexetil via trityl and N-Boc protected precursors.
Table 1: Synthesis of Protected Intermediates
| Parameter | This compound | N-Boc Protected Intermediate (Compound 9) | Reference |
| Yield | 84.8% | Not explicitly stated for this specific step, part of a multi-step synthesis. | [1] |
| Purity (HPLC) | 94.64% | Not explicitly stated for this specific step. | [1] |
| Key Reactants | Trityl candesartan, Cilexetil chloride, Potassium carbonate | Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate, 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole, (±)-1-chloroethyl cyclohexyl carbonate | [1][2] |
| Solvent | Acetonitrile | Acetonitrile | [1][2] |
Table 2: Deprotection and Final Product Formation
| Parameter | From this compound | From N-Boc Protected Intermediate | Reference |
| Overall Yield | 74% - 90.5% (depending on deprotection method) | ~55% (over six steps) | [2][3] |
| Purity (HPLC) | 99.28% - 99.83% | 99.1% | [2][3][4] |
| Deprotection Reagents | Methanol (with or without acid), Formic acid, Methanesulfonic acid | Ethanolic HCl (simultaneous N-Boc and N-trityl deprotection) | [2][3] |
| Key Impurities | 2-oxo candesartan cilexetil, candesartan desethyl | 2-hydroxy-benzimidazole derivative | [4][5][6] |
Synthesis Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathways for both precursors and a general experimental workflow for product analysis.
References
- 1. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Validation of Analytical Methods for Candesartan Cilexetil Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in Candesartan Cilexetil. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Comparison of Validated Analytical Methods
The selection of an analytical method for impurity profiling is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The following tables summarize the performance of different chromatographic techniques for the analysis of Candesartan Cilexetil and its impurities.
Table 1: Comparison of Chromatographic Methods for Candesartan Cilexetil Impurity Analysis
| Parameter | HPLC | UPLC | HPTLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis. | Separation on a thin layer of adsorbent material, detected by densitometry. |
| Typical Run Time | 20 - 46 minutes | ~20 minutes[1][2] | Not explicitly stated, but generally faster for multiple samples. |
| Resolution | Good | Excellent, superior to HPLC[1] | Moderate |
| Sensitivity | Good | High[1][2] | Good |
| Solvent Consumption | High | Low[1] | Low |
Table 2: Summary of Validation Parameters for a UPLC Method
| Validation Parameter | Specification | Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | Achieved for all impurities[1][2] |
| Range (µg/mL) | LOQ to 2 | Validated over this range[1][2] |
| Precision (%RSD) | < 15% | Met for all impurities (n=6)[1][2] |
| Accuracy (% Recovery) | Within acceptable limits | Method found to be accurate[2] |
| Specificity | No interference from placebo | Method found to be specific[2] |
| Limit of Detection (LOD) | Determined by visual method | Established for all impurities[3] |
| Limit of Quantification (LOQ) | Determined by visual method | Established for all impurities[3] |
Table 3: Summary of Validation Parameters for an HPLC Method
| Validation Parameter | Specification | Result |
| Linearity (µg/mL) | Correlation coefficient (r²) = 0.9997 | Achieved in the range of 0.25–8 µg/mL[4] |
| Precision (%CV) | Within acceptable limits | Method found to be precise[4] |
| Accuracy (% Relative Error) | Within acceptable limits | Method found to be accurate[4] |
| Robustness | Insensitive to minor changes | Method found to be robust[4] |
| System Suitability | Tailing factor, retention factor, etc. | All parameters met the criteria[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for UPLC and HPLC methods based on published literature.
UPLC Method for Candesartan Cilexetil Impurities[1][2]
-
Instrumentation: Waters Acquity UPLC system with a photodiode array detector.
-
Column: BEH Shield RP18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: 95% acetonitrile and 5% Milli-Q water.
-
Gradient Program: A linear gradient program is employed.
-
Flow Rate: Not explicitly stated.
-
Detection: UV detection at 254 nm and 210 nm.
-
Column Temperature: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
-
Run Time: 20 minutes.
-
Sample Preparation:
-
Impurity Stock Solution: Dissolve an accurately weighed amount of each impurity in a diluent to a concentration of 100 µg/mL.
-
Test Preparation: For precision studies, spike six samples of candesartan cilexetil tablet test preparation (500 µg/mL) with the impurities blend solution to achieve a concentration of 1.0 µg/mL for each impurity.
-
HPLC Method for Candesartan Cilexetil[4]
-
Instrumentation: HPLC with UV detector.
-
Column: Reversed-phase C18 column.
-
Internal Standard: Losartan potassium.
-
Mobile Phase: 62:38 (v/v) mixture of 20 mM phosphate buffer (pH 4.0, adjusted with OPA) and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 252 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Standard Stock Solution: Prepare a 0.1 mg/mL solution of Candesartan Cilexetil in HPLC grade methanol.
-
Sample Solution: Weigh and finely powder twenty tablets. Transfer an amount of powder equivalent to about 8 mg of Candesartan Cilexetil to a 100 mL volumetric flask. Add 40 mL of methanol, shake mechanically for 5 minutes, sonicate for 10 minutes, and dilute to volume with methanol. Filter a portion of this solution through a 0.22 µm PVDF membrane filter.
-
Visualizations
The following diagrams illustrate key concepts related to the analysis and mechanism of Candesartan Cilexetil.
Caption: General workflow for the validation of an analytical method.
Caption: Mechanism of action of Candesartan Cilexetil.
Caption: Logical relationships in impurity formation from Candesartan Cilexetil.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Candesartan Cilexetil Improves Angiotensin II Type 2 Receptor–Mediated Neurite Outgrowth via the PI3K-Akt Pathway in Fructose-Induced Insulin-Resistant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
Candesartan cilexetil, a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension and heart failure. The efficiency and scalability of its synthesis are of paramount importance in the pharmaceutical industry. This guide provides a comparative analysis of prominent synthetic routes to candesartan cilexetil, offering a detailed examination of their respective methodologies, quantitative performance, and strategic advantages. The information presented herein is intended to assist researchers and drug development professionals in the selection and optimization of manufacturing processes.
Comparative Overview of Synthesis Routes
The synthesis of candesartan cilexetil is a multi-step process that has been approached through various strategies. Below is a summary of key quantitative data for four distinct routes, each with its own set of advantages and challenges.
| Parameter | Route 1: Convergent Synthesis (Mao et al.) | Route 2: Linear Synthesis from 2-Nitrobenzoic Acid | Route 3: Key Intermediate Synthesis (Porcs-Makkay et al.) | Route 4: Industrial Process via Hydrogenation and Cyclization |
| Overall Yield | ~55%[1] | Not explicitly reported | Not reported for full synthesis | ≥60-65%[2] |
| Purity (HPLC) | 99.1%[1] | 98.3% (final product content)[3] | Not reported for final product | High purity implied by industrial process |
| Number of Steps | 6[1] | 10 | Not reported for full synthesis | Not explicitly defined |
| Key Features | Convergent approach; simultaneous deprotection; late-stage benzimidazole formation.[1] | Avoids sodium azide; utilizes catalytic hydrogenation.[3] | Focus on a high-yield synthesis of a key diamino ester intermediate.[4] | High-yield final steps; avoids tin-based reducing agents.[2] |
| Starting Materials | Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate and 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole.[1] | 2-Nitrobenzoic acid.[3] | Methyl anthranilate.[4] | Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate.[2] |
Detailed Synthesis Routes and Experimental Protocols
This section provides a detailed breakdown of the synthetic steps and experimental procedures for the key transformations in each of the compared routes.
Route 1: A Novel and Practical Convergent Synthesis
This efficient route, developed by Mao et al., is characterized by its convergent nature, culminating in the late-stage formation of the benzimidazole ring.[1] A key advantage of this approach is the simultaneous cleavage of both the N-Boc and N-trityl protecting groups.[1]
Logical Workflow for Route 1
Experimental Protocols for Key Steps (Route 1):
-
Step 1: N-Alkylation to form Intermediate 6 .[5]
-
A suspension of ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate (31 g, 0.1 mol), 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole (56 g, 0.1 mol), and K₂CO₃ (28 g, 0.2 mol) in MeCN (500 mL) is heated at reflux for 5 hours.
-
The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is partitioned between EtOAc and water. The organic layer is dried and concentrated.
-
i-PrOH (150 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The resulting solid is filtered, washed with i-PrOH, and dried to afford intermediate 6 as a pale yellow solid (72 g, 92% yield).[5]
-
-
Step 2: Reduction of the Nitro Group to form Intermediate 11 .[1]
-
To a solution of the nitrobenzoate intermediate 10 in EtOAc, SnCl₂·2H₂O is added. The reaction mixture is stirred at room temperature.
-
After completion of the reaction, the mixture is filtered, and the filtrate is washed with aqueous NaHCO₃ solution and brine. The organic layer is dried over Na₂SO₄ and concentrated to give the amino intermediate 11 (95% yield).[1]
-
-
Step 3: Cyclization to form Candesartan Cilexetil .[1]
-
A mixture of the aminobenzoate intermediate 11 (22 g, 0.04 mol), acetic acid (2.3 mL, 0.04 mol), and tetraethyl orthocarbonate (9.2 mL, 0.044 mol) in toluene (100 mL) is stirred at 60 °C for 2 hours.[1][6]
-
The reaction mixture is diluted with petroleum ether (~100 mL) and cooled to room temperature.
-
The resulting solid is filtered and dried to provide crude candesartan cilexetil. Recrystallization from EtOAc-petroleum ether affords the final product (20 g, 81% yield, 99.1% purity by HPLC).[1]
-
Route 2: Synthesis from 2-Nitrobenzoic Acid
This linear synthesis route commences with the readily available starting material, 2-nitrobenzoic acid, and notably avoids the use of sodium azide, a reagent with safety and environmental concerns.[3]
Logical Workflow for Route 2
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 3. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102408353A - Preparation method of candesartan intermediate - Google Patents [patents.google.com]
- 6. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]
Trityl Candesartan Cilexetil: A Comparative Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical analysis, the quality and appropriateness of reference standards are paramount to ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Trityl Candesartan Cilexetil as a reference standard, primarily for impurity profiling, against the official Candesartan Cilexetil reference standard used for potency and identity testing.
This compound is a key intermediate in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The trityl group serves as a protective moiety for the tetrazole ring during the manufacturing process.[3][4] Consequently, it can be present as a process-related impurity in the final active pharmaceutical ingredient (API). Its role as a reference standard is therefore critical for the accurate identification and quantification of this specific impurity during quality control of Candesartan Cilexetil.
Comparative Analysis of Reference Standards
The selection of a reference standard is dictated by its intended analytical application. While Candesartan Cilexetil compendial standards (e.g., USP, EP) are the primary choice for assay and identification of the API, this compound serves a distinct and complementary purpose.
| Parameter | This compound Reference Standard | Candesartan Cilexetil (USP/EP) Reference Standard |
| Primary Use | Identification and quantification of this compound as a process-related impurity. | Assay, identification, and uniformity testing of Candesartan Cilexetil API and finished products.[5] |
| Purity Profile | Characterized purity with respect to Candesartan Cilexetil and other related substances. The certificate of analysis will specify its purity. | High purity (typically >99.5%) with specified limits for known and unknown impurities.[6] |
| Regulatory Status | Typically classified as a Pharmaceutical Analytical Impurity (PAI) or a non-compendial reference standard.[7] | Official compendial primary reference standard.[5] |
| Traceability | Traceable to a well-characterized in-house primary standard. | Directly traceable to the respective pharmacopeia (e.g., USP, EP).[5] |
| Typical Application | Method validation for impurity determination, peak identification in routine analysis. | Calibration standard for HPLC and other analytical methods, system suitability testing.[8][9] |
Experimental Data Comparison
The following table presents hypothetical, yet representative, data from a High-Performance Liquid Chromatography (HPLC) analysis to illustrate the comparative performance of the two reference standards.
| Analytical Parameter | This compound | Candesartan Cilexetil (USP RS) | Acceptance Criteria (Hypothetical) |
| Purity (by HPLC, area %) | 99.2% | 99.8% | >99.0% for both |
| Related Substances (area %) | Candesartan Cilexetil: 0.5%Other impurities: <0.3% | This compound: <0.05%Other impurities: <0.15% | As per monograph/specification |
| Assay (vs. characterized standard) | 98.5% | 100.1% (as is) | 98.0% - 102.0% |
| Retention Time (minutes) | 8.5 | 5.2 | Consistent with established method |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for the separation and quantification of Candesartan Cilexetil and its related impurities, including this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard Preparation:
-
Candesartan Cilexetil Standard: Accurately weigh and dissolve an appropriate amount of Candesartan Cilexetil RS in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
This compound Standard: Accurately weigh and dissolve an appropriate amount of this compound RS in the mobile phase to obtain a known concentration for identification and system suitability (e.g., 0.005 mg/mL).
-
System Suitability Solution: A spiked solution containing both Candesartan Cilexetil and this compound to ensure adequate resolution between the two peaks.
Sample Preparation:
-
Accurately weigh and dissolve the Candesartan Cilexetil API or finished product in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Simplified synthesis pathway of Candesartan Cilexetil.
Caption: General workflow for qualifying a new reference standard.
Conclusion
This compound is an indispensable tool for the quality control of Candesartan Cilexetil, specifically for the monitoring and control of a critical process-related impurity. While it is not a substitute for the official Candesartan Cilexetil reference standard for potency determination, its use in conjunction with the primary standard ensures a comprehensive analytical control strategy. The selection of the appropriate reference standard must always be guided by the specific objective of the analytical test, ensuring data integrity and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Candesartan Cilexetil Pharmaceutical Secondary Standard; Certified Reference Material 145040-37-5 [sigmaaldrich.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. store.usp.org [store.usp.org]
- 8. scispace.com [scispace.com]
- 9. pharmatutor.org [pharmatutor.org]
A Comparative Guide to HPLC and UPLC Methods for Candesartan Analysis
In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. For Candesartan, an angiotensin II receptor blocker widely used in the treatment of hypertension, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques employed for its determination in bulk drug and pharmaceutical formulations. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.
The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the operating pressure. UPLC utilizes sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to the 3.5-5 µm particles typically used in HPLC.[1][2]
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis of Candesartan are outlined below. These protocols are representative of validated methods found in the scientific literature.
HPLC Method Protocol:
A common approach for the analysis of Candesartan cilexetil by HPLC involves a reversed-phase C18 column.[3][4] An isocratic mobile phase consisting of a mixture of a phosphate buffer and an organic solvent like acetonitrile is frequently used.[3][4]
-
Column: Octadecylsilyl (C18), 250 mm x 4.6 mm, 5 µm particle size[3]
-
Mobile Phase: Phosphate buffer (pH 2.5) and acetonitrile (20:80 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[5]
-
Detection: UV at 215 nm[3]
-
Temperature: Ambient
UPLC Method Protocol:
The UPLC method for Candesartan cilexetil and its impurities utilizes a column with smaller particles and a gradient elution to achieve faster and more efficient separation.[1]
-
Column: Acquity UPLC BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm particle size[6]
-
Mobile Phase A: 0.01 M phosphate buffer (pH 3.0)[1]
-
Mobile Phase B: 95% acetonitrile with 5% water[1]
-
Elution: Gradient[1]
-
Flow Rate: 0.4 mL/min[7]
-
Injection Volume: 1.0 µL[8]
-
Detection: UV at 254 nm and 210 nm[1]
-
Temperature: 30°C[8]
Data Presentation: Performance Comparison
The quantitative performance of HPLC and UPLC methods for Candesartan analysis is summarized in the tables below. The data highlights the key advantages of UPLC in terms of speed and efficiency.
| Parameter | HPLC Method | UPLC Method | Reference |
| Retention Time (Candesartan) | ~4.2 - 7.28 min | ~2.76 - 7.9 min | [1][7] |
| Analysis Run Time | ~60 min (for impurities) | ~20 min (for impurities) | [1] |
| **Linearity (R²) ** | >0.999 | >0.999 | [7] |
| Accuracy (% Recovery) | 98.10% - 100.41% | 97.5% - 102.4% | [4][7] |
| Precision (%RSD) | <2.0% | <2.5% | [7][9] |
Note: The presented data is a synthesis from multiple sources and specific values can vary based on the exact experimental conditions.
Method Validation and Performance
Both HPLC and UPLC methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
UPLC methods generally exhibit superior performance in several key areas. The use of sub-2 µm particles leads to a significant reduction in analysis time. For instance, the analysis of candesartan and its impurities by UPLC can be completed in 20 minutes, whereas a traditional HPLC method might require around 60 minutes.[1] This increased speed does not come at the cost of separation quality; in fact, UPLC often provides better resolution and higher sensitivity.[1][2] The enhanced sensitivity is attributed to narrower peaks and a better signal-to-noise ratio.[1][2] Furthermore, UPLC systems operate at higher pressures (up to 1000 bar) compared to HPLC systems (around 400 bar), which is necessary to pump the mobile phase through the densely packed smaller particles.[1] A significant advantage of UPLC is the reduced consumption of organic solvents, with reductions of at least 80% reported, leading to more environmentally friendly and cost-effective analyses.[1]
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams are provided.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. scispace.com [scispace.com]
- 4. ijpsr.com [ijpsr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [file.scirp.org]
- 8. akjournals.com [akjournals.com]
- 9. rjptonline.org [rjptonline.org]
A Comparative Spectroscopic Analysis of Trityl Candesartan Cilexetil and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for Trityl candesartan cilexetil, a key intermediate in the synthesis of the antihypertensive drug candesartan cilexetil, and its common impurities. Understanding the spectroscopic characteristics of these compounds is crucial for impurity profiling, quality control, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and two of its notable impurities. It is important to note that complete, side-by-side spectroscopic data under identical conditions is not always available in published literature. The data presented here is compiled from various sources.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass [M+H]⁺ (Da) | Key Fragmentation Ions (m/z) |
| This compound | C₅₂H₄₈N₆O₆ | 852.97[1] | 852.3635 | 243 (Trityl group) |
| Desethyl candesartan cilexetil | C₃₁H₃₀N₆O₆ | 582.61 | 582.2227 | Not explicitly detailed in search results. |
| 1N-Ethyl candesartan cilexetil | C₃₅H₃₈N₆O₆ | 638.71 | 639.2930 | Not explicitly detailed in search results. |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
| Proton Position | 1N-Ethyl candesartan cilexetil (Impurity 6) in CDCl₃ | 2N-Ethyl candesartan cilexetil (Impurity 7) in CDCl₃ | This compound |
| Benzimidazole-H7 | 7.62 (dd, J=7.9, 1.2 Hz)[2] | 7.58 (dd, J=7.9, 1.2 Hz)[2] | Data not available in search results. |
| Benzimidazole-H8 | 7.16 (t, J=7.9 Hz)[2] | 7.16 (dd, J=7.9 Hz)[2] | Data not available in search results. |
| Benzimidazole-H9 | 7.73 (dd, J=7.9, 1.2 Hz)[2] | 7.74 (dd, J=7.9, 1.2 Hz)[2] | Data not available in search results. |
| Biphenyl Protons | 6.97-7.61 (m)[2] | 7.00-7.83 (m)[2] | Data not available in search results. |
| Methylene bridge (-CH₂-) | 5.64 (d, J=15.9 Hz), 5.57 (d, J=15.9 Hz)[2] | 5.67 (d, J=15.9 Hz), 5.63 (d, J=15.9 Hz)[2] | Data not available in search results. |
| Ethoxy (-OCH₂CH₃) | 4.64 (q, J=7.2 Hz), 1.47 (t, J=7.2 Hz)[2] | 4.67 (q, J=7.1 Hz), 1.49 (t, J=7.0 Hz)[2] | Data not available in search results. |
| Cilexetil Ester (-CH(CH₃)O-) | 6.90 (q, J=5.4 Hz)[2] | 6.94 (q, J=5.4 Hz)[2] | Data not available in search results. |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)
| Carbon Position | 1N-Ethyl candesartan cilexetil (Impurity 6) in CDCl₃ | 2N-Ethyl candesartan cilexetil (Impurity 7) in CDCl₃ | This compound |
| Benzimidazole-C2 | 158.84[2] | 158.77[2] | Data not available in search results. |
| Benzimidazole-C4 | 142.14[2] | 142.02[2] | Data not available in search results. |
| Benzimidazole-C5 | 132.22[2] | 131.89[2] | Data not available in search results. |
| Benzimidazole-C6 | 114.34[2] | 114.60[2] | Data not available in search results. |
| Benzimidazole-C7 | 124.28[2] | 123.85[2] | Data not available in search results. |
| Benzimidazole-C8 | 120.89[2] | 120.60[2] | Data not available in search results. |
| Benzimidazole-C9 | 122.90[2] | 122.48[2] | Data not available in search results. |
| Methylene bridge (-CH₂-) | 46.95[2] | 46.86[2] | Data not available in search results. |
| Cilexetil Ester (C=O) | 164.01[2] | 163.95[2] | Data not available in search results. |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Candesartan Cilexetil (Reference) | This compound | Key Impurities |
| C=O Stretch (Ester) | ~1750 cm⁻¹[3] | Data not available in search results. | The IR spectrum of the alkaline degradate of candesartan cilexetil shows a shift of the carbonyl band to 1705 cm⁻¹ and a new broad band at 3200 cm⁻¹ indicating the presence of a hydroxyl group from carboxylic acid due to hydrolysis[3]. |
| C-H Stretch | ~2940 cm⁻¹[4] | Data not available in search results. | Data not available in search results. |
| Aromatic C-N Stretch | ~1350 cm⁻¹[4] | Data not available in search results. | Data not available in search results. |
| N-H Bend | ~1615 cm⁻¹[4] | Data not available in search results. | Data not available in search results. |
| C-O Ether Stretch | ~1076 cm⁻¹[4] | Data not available in search results. | Data not available in search results. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is utilized for the separation and identification of this compound and its impurities.
-
Chromatographic System: An ultra-high-pressure liquid chromatography (UPLC) system coupled with a mass spectrometer (e.g., TOF or Ion Trap) is employed.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH Shield RP18) is typically used.
-
Mobile Phase: A gradient elution is commonly used.
-
Mobile Phase A: 0.01 M phosphate buffer with pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and water (95:5 v/v).
-
-
Gradient Program: The specific gradient will depend on the separation requirements but generally involves increasing the proportion of Mobile Phase B over time.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Detection: UV detection at 254 nm and 210 nm is often used in conjunction with the mass spectrometer[2].
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan mode (MS/MS) to aid in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including active pharmaceutical ingredients and their impurities.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.
-
Sample Preparation: A few milligrams of the isolated impurity or reference standard are dissolved in the deuterated solvent.
-
Data Acquisition: Standard pulse programs are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. These 2D experiments are crucial for assigning the complex proton and carbon signals, especially for differentiating isomers[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Method: The Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.
-
Sample Preparation:
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: The sample is mixed with KBr powder and pressed into a thin pellet.
-
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The presence of characteristic absorption bands helps in confirming the functional groups within the molecule[5].
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the identification and characterization of impurities in this compound.
Caption: Experimental workflow for impurity identification and characterization.
Caption: Logical relationship of this compound to its impurities.
References
A Comparative Guide to the Inter-Laboratory Validation of Candesartan Cilexetil Quantification
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods used for the quantification of candesartan cilexetil, as reported in various scientific publications. This comparative data is essential for selecting the appropriate method based on the specific requirements of a study, such as desired sensitivity, range, and precision.
Table 1: Validation Parameters for LC-MS/MS Methods for Candesartan Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| 2 - 500 | 2 | 86.70 - 108.8 | < 10.0 | Not Reported |
| 1.027 - 302.047 | 1.027 | 85 - 115 | < 15 | 96.95 ± 5.61 |
| 1.03 - 307.92 | 1.03 | Within ±15 | Not Reported | 90.20 ± 2.52 |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation. Data compiled from a comparative guide on candesartan assay validation.[1]
Table 2: Validation Parameters for HPLC-UV Methods for Candesartan Cilexetil Quantification
| Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| 50 - 160 (ppm) | Not Reported | 98.10 - 98.70 | < 2 | 98.12 - 98.52 |
| 10 - 500 | Not Reported | 99.7 - 100.05 | 0.3 - 1.0 | Not Reported |
| 180 - 280 | 20.4 | Not Reported | Not Reported | Not Reported |
| 2 - 10 | 3.1 | Not Reported | Not Reported | Not Reported |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation. Data compiled from various HPLC and derivative spectroscopy validation studies.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are representative experimental protocols for the quantification of candesartan cilexetil using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This method is commonly used for the quantification of candesartan cilexetil in pharmaceutical dosage forms.
-
Standard and Sample Preparation:
-
Standard Stock Solution: An accurately weighed amount of candesartan cilexetil reference standard is dissolved in a suitable solvent, such as methanol, to achieve a known concentration.[1]
-
Sample Solution: Tablets are finely powdered, and a quantity equivalent to a specific dose of candesartan cilexetil is dissolved in the same solvent. The solution is then filtered before injection.[1]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is frequently used (e.g., Hypersil ODS C-18, Zorbax SB C-18).[1]
-
Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate buffer, 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) is common.[1][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min or 1.5 mL/min.[1][4]
-
Detection Wavelength: Detection is commonly performed at 254 nm or 258 nm.[1]
-
Injection Volume: A 20 µL injection volume is often used.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method for Candesartan in Human Plasma
This method is highly sensitive and selective, making it suitable for bioanalytical applications.
-
Sample Preparation:
-
To 200 µL of human plasma, an internal standard (e.g., candesartan-d4) is added.[1]
-
Protein precipitation is performed by adding acetonitrile.[1]
-
The samples are vortex mixed and then centrifuged.
-
The supernatant is collected and evaporated to dryness under a nitrogen stream.
-
The residue is reconstituted in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic separation is typically achieved using a C18 column with a gradient elution of mobile phases like formic acid in water and formic acid in acetonitrile.
-
Mass spectrometric detection is performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM).
-
Visualizations
Workflow for Inter-Laboratory Validation
The following diagram illustrates a generalized workflow for conducting an inter-laboratory validation study, a crucial step for standardizing an analytical method.
Caption: Generalized workflow for an inter-laboratory validation study.
Comparison of Analytical Techniques
This diagram provides a high-level comparison of the key characteristics of HPLC-UV and LC-MS/MS for candesartan quantification.
Caption: Comparison of HPLC-UV and LC-MS/MS for candesartan analysis.
References
Performance comparison of different HPLC columns for candesartan impurity separation.
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like candesartan is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling. The choice of the HPLC column is a critical factor that directly influences the resolution, sensitivity, and overall efficiency of the separation. This guide provides a comparative overview of different HPLC columns used for the separation of candesartan and its impurities, supported by experimental data from published studies.
Performance Comparison of HPLC Columns
The separation of candesartan from its various process-related and degradation impurities poses a significant analytical challenge due to their structural similarities. Several studies have demonstrated the utility of various reversed-phase columns, primarily C18 and C8 chemistries, for this purpose. The following tables summarize the performance of different columns based on reported chromatographic conditions and results.
| Column | Dimensions | Particle Size | Mobile Phase | Flow Rate | Detection | Key Findings | Reference |
| Waters Acquity UPLC BEH Shield RP18 | - | 1.7 µm | A: 0.01 M Phosphate Buffer (pH 3.0) B: 95% Acetonitrile | Gradient | - | Successful separation of 12 impurities in a single 20-minute run. The use of sub-2 µm particles improved sensitivity and resolution compared to conventional HPLC. | [1][2] |
| Onyx monolithic C18 | 100 mm x 4.6 mm | 5 µm | 20 mM Phosphate Buffer (pH 4.0) : Acetonitrile (62:38 v/v) | 1 mL/min | 254 nm | A simple and sensitive isocratic method was developed for the determination of candesartan cilexetil. | [3] |
| Zorbax Extended C18 | 50 mm x 4.6 mm | 1.8 µm | - | 0.4 mL/min | 210 nm | Efficient separation of candesartan and two of its potential impurities with a resolution greater than 2.0. | [4] |
| Hypersil ODS C-18 | 250 mm x 4.6 mm | 5 µm | Acetonitrile : 0.05 M KH2PO4 Buffer (65:35 v/v) | 1.5 mL/min | - | A validated RP-HPLC method for the determination of candesartan cilexetil in bulk and pharmaceutical dosage forms. | [5] |
| Kinetex® 2.6-μm C18 core-shell | 75 mm x 4.6 mm | 2.6 µm | Gradient with varying ratios of mobile phases at different pH values | - | - | Reduced analysis time from 46 minutes to under 20 minutes while improving resolution, demonstrating the efficiency of core-shell technology. | [6] |
| Agilent ZORBAX SB-C8 | 100 mm x 4.6 mm | 3.5 µm | Acetonitrile - low pH buffer salt | Gradient | - | A C8 column was preferred over a C18 for a shorter retention time of candesartan cilexetil. | [7] |
Quantitative Performance Data
The following table presents retention times for candesartan and several of its impurities obtained using a Waters Acquity UPLC BEH Shield RP18 column, illustrating the separation achieved.[1][8]
| Compound | Retention Time (minutes) |
| CDS-6 | 1.41 |
| CDS-5 | 2.37 |
| Ethyl Candesartan | 3.08 |
| Desethyl CCX | 4.93 |
| Trityl Alcohol | 5.45 |
| 1 N Ethyl Oxo CCX | 6.56 |
| Candesartan Cilexetil | 7.9 |
| 2 N Ethyl Oxo CCX | 8.34 |
| MTE impurity | 9.07 |
| 2 N Ethyl | 9.44 |
| CDS-7 | 10.45 |
| N-Ethyl | 11.36 |
| CCX-1 | 14.30 |
Experimental Protocols
A generalized experimental protocol for the separation of candesartan impurities using HPLC is provided below. This is a representative method, and specific parameters may need to be optimized based on the column and instrument used.
1. Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 or C8 column (e.g., Waters Acquity UPLC BEH Shield RP18, 1.7 µm).
-
Mobile Phase A: 0.01 M Phosphate Buffer, with pH adjusted to 3.0 using orthophosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more hydrophobic impurities.
-
Flow Rate: Adjusted based on the column dimensions and particle size (e.g., 0.3 - 1.5 mL/min).
-
Detection Wavelength: Dual wavelength detection at 210 nm and 254 nm is often employed to ensure the detection of all impurities.[1][2]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Injection Volume: Typically 10-20 µL.
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of candesartan cilexetil working standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Further dilute to a working concentration.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known candesartan impurities in the diluent.
-
Sample Solution: Accurately weigh and dissolve the candesartan drug substance or crushed tablets in the diluent to achieve a target concentration. The solution may need to be sonicated and centrifuged or filtered to remove undissolved excipients.
4. System Suitability
-
Before sample analysis, inject a system suitability solution (e.g., a spiked sample or a resolution mixture) to evaluate the performance of the chromatographic system.
-
Key parameters to assess include:
-
Resolution: The resolution between critical peak pairs should be greater than a specified value (e.g., >1.5).
-
Tailing Factor: The tailing factor for the main peak should be within an acceptable range (e.g., <2.0).
-
Theoretical Plates: A measure of column efficiency.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be below a certain threshold (e.g., <2.0%).
-
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of candesartan impurities.
Caption: General workflow for candesartan impurity analysis by HPLC.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [file.scirp.org]
- 5. ijpsr.com [ijpsr.com]
- 6. scispace.com [scispace.com]
- 7. CN101936961A - A kind of high performance liquid chromatography analysis method of candesartan cilexetil - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Trityl Candesartan Cilexetil: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Trityl candesartan cilexetil, a key intermediate in pharmaceutical research and development. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances.
Core Principles of Disposal
The primary strategy for the disposal of this compound in a laboratory setting involves chemical degradation through hydrolysis. This compound possesses two key functional groups susceptible to hydrolysis: a cilexetil ester and a trityl ether. Both acidic and basic conditions can be employed to cleave these groups, breaking down the molecule into smaller, more manageable, and less hazardous components. Following chemical degradation, the resulting solution must be neutralized before final disposal in accordance with local regulations.
It is imperative to avoid disposing of untreated this compound directly into sewer systems or as general solid waste. The active moieties can have environmental repercussions, and improper disposal violates regulatory standards.
Chemical Degradation Protocols
Two primary methods for the in-lab chemical degradation of this compound are detailed below: Acidic Hydrolysis and Basic Hydrolysis (Saponification). The choice of method may depend on the available reagents and the subsequent waste stream management protocols in your facility.
Experimental Protocol: Acidic Hydrolysis
This procedure utilizes a strong acid to catalyze the cleavage of the ester and trityl groups.
Materials:
-
This compound waste
-
5 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure:
-
Preparation: In a designated fume hood, place the this compound waste into a suitable glass reaction vessel.
-
Acidification: Slowly and with stirring, add an excess of 5 M HCl solution to the waste. A general guideline is to use a 10:1 volume-to-weight ratio (e.g., 100 mL of 5 M HCl for 10 grams of waste).
-
Hydrolysis: Gently heat the mixture to 50-60°C with continuous stirring for a minimum of 4 hours to ensure complete hydrolysis. The trityl group will precipitate as triphenylmethanol, a white solid.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the solid triphenylmethanol and dispose of it as solid chemical waste.
-
Neutralization: Place the acidic aqueous filtrate in a suitable container for neutralization. Slowly add 5 M NaOH solution while monitoring the pH with indicator strips or a pH meter. Continue adding base until the pH of the solution is between 6.0 and 8.0.[1][2][3]
-
Final Disposal: The neutralized aqueous solution can now be disposed of down the drain with a copious amount of water, in accordance with local wastewater regulations.
Experimental Protocol: Basic Hydrolysis (Saponification)
This method employs a strong base to hydrolyze the ester linkage, a process known as saponification.
Materials:
-
This compound waste
-
5 M Sodium Hydroxide (NaOH)
-
5 M Hydrochloric Acid (HCl) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass reaction vessel
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, base-resistant gloves
Procedure:
-
Preparation: In a designated fume hood, place the this compound waste into a glass reaction vessel.
-
Basification: With stirring, slowly add an excess of 5 M NaOH solution. A 10:1 volume-to-weight ratio is a recommended starting point.
-
Saponification: Heat the mixture to 50-60°C with continuous stirring for at least 4 hours to ensure the complete cleavage of the ester.
-
Cooling: Let the mixture cool to room temperature.
-
Neutralization: Place the basic solution in a larger container for neutralization. Slowly and carefully add 5 M HCl while monitoring the pH. Adjust the pH to between 6.0 and 8.0.[1][2][3] The addition of acid will also cleave the trityl group, precipitating triphenylmethanol.
-
Separation and Disposal: Filter the solid triphenylmethanol and manage it as solid chemical waste. The remaining neutralized aqueous solution can be disposed of via the sanitary sewer system with ample water, pending local regulations.
Data Summary of Degradation Conditions
The following table summarizes the conditions for the chemical degradation of this compound based on the protocols provided.
| Parameter | Acidic Hydrolysis Protocol | Basic Hydrolysis Protocol |
| Degrading Agent | 5 M Hydrochloric Acid (HCl) | 5 M Sodium Hydroxide (NaOH) |
| Reaction Type | Acid-catalyzed hydrolysis | Saponification (base-promoted hydrolysis) |
| Temperature | 50-60°C | 50-60°C |
| Minimum Reaction Time | 4 hours | 4 hours |
| Neutralizing Agent | 5 M Sodium Hydroxide (NaOH) | 5 M Hydrochloric Acid (HCl) |
| Final pH Target | 6.0 - 8.0 | 6.0 - 8.0 |
| Primary Byproduct | Triphenylmethanol (solid) | Triphenylmethanol (solid) |
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical flow of each disposal method.
Caption: Logical workflow for the acidic hydrolysis disposal of this compound.
Caption: Logical workflow for the basic hydrolysis disposal of this compound.
By implementing these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
Essential Safety and Handling Protocol for Trityl Candesartan Cilexetil
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Trityl candesartan cilexetil. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical-impermeable Gloves | Inspected prior to use; satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[1][2] | Prevents skin contact with the chemical. |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1][2] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Full-face Respirator or Self-contained Breathing Apparatus | Use if exposure limits are exceeded or when dusts are generated.[1] | Prevents inhalation of harmful dusts and vapors. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid Dust Formation: Take necessary precautions to avoid the formation of dust and aerosols during handling.[1]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[3] Contaminated clothing should be removed and washed before reuse.[3] Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[1][3] Recommended long-term storage is at -20°C and short-term at 2-8°C.[3]
2. Accidental Release Measures:
-
Evacuation: In case of a spill, evacuate personnel to a safe area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1] The collected material should be placed in suitable, closed containers for disposal.[1][3]
3. First Aid Procedures:
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if breathing stops.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[1][3]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]
4. Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] All disposal practices must be in accordance with federal, state, and local regulations.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
